5-Isopropyl-1H-indazole: Structural Dynamics, Physicochemical Properties, and Applications in Targeted Therapeutics
Executive Summary The indazole ring system is a privileged scaffold in modern medicinal chemistry, offering unique hydrogen-bonding capabilities, tautomeric flexibility, and metabolic stability. Among its substituted der...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole ring system is a privileged scaffold in modern medicinal chemistry, offering unique hydrogen-bonding capabilities, tautomeric flexibility, and metabolic stability. Among its substituted derivatives, 5-isopropyl-1H-indazole has emerged as a critical building block in the design of highly selective kinase inhibitors and targeted covalent therapeutics. This whitepaper provides an in-depth technical analysis of the structural chemistry, functionalization strategies, and pharmacological applications of 5-isopropyl-1H-indazole, with a specific focus on its role in overcoming KRAS G12C mutations in oncology.
Structural Chemistry & Physicochemical Profiling
The core structure of 5-isopropyl-1H-indazole consists of a pyrazole ring fused to a benzene ring, with an isopropyl group positioned at C5. This specific substitution pattern is not arbitrary; the isopropyl group provides a highly defined steric volume (A-value ~2.15) and lipophilicity (
~1.5). In drug design, this allows the molecule to effectively occupy deep hydrophobic pockets—such as the Switch II pocket of mutant GTPases—without imposing an excessive molecular weight penalty that would compromise oral bioavailability.
Quantitative Data Summary
To facilitate comparative analysis for synthetic planning, the physicochemical properties of the base scaffold and its primary functionalized intermediate are summarized below.
While 5-isopropyl-1H-indazole is a potent pharmacophore, it must be functionalized to serve as a central node in complex Active Pharmaceutical Ingredients (APIs). The most critical transformation is the regioselective bromination at the C4 position, yielding 4-bromo-5-isopropyl-1H-indazole. This halogenation sets the stage for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the molecular architecture.
Synthetic workflow from aniline precursor to 5-isopropyl-1H-indazole-derived API.
Objective: Synthesize 4-bromo-5-isopropyl-1H-indazole with high regiocontrol.
Substrate Dissolution: Dissolve 5-isopropyl-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert N2 atmosphere.
Causality: DMF acts as a polar aprotic solvent that stabilizes the transient bromonium ion intermediate. The 0°C temperature is critical to suppress unselective radical halogenation pathways that could target the benzylic position of the isopropyl group.
Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine. Portion-wise addition prevents thermal spikes that could lead to di-bromination at the C6 position or degradation of the indazole core.
In-Process Control (IPC): Stir for 2 hours at room temperature. Sample 10 µL of the reaction mixture, quench in 1 mL Acetonitrile (MeCN), and analyze via LC-MS.
Self-Validation: The reaction is deemed complete when the starting material peak (m/z 161 [M+H]+) integrates to <2% relative to the product peak (m/z 239/241 [M+H]+). If incomplete, a corrective action of adding 0.05 eq NBS is taken, followed by 30 minutes of stirring and re-analysis.
Quench and Isolation: Pour the mixture into ice-cold distilled water to precipitate the product. Filter, wash with water, and dry under vacuum.
Causality: Water crashes out the highly lipophilic brominated indazole while completely solubilizing the succinimide byproduct and the DMF solvent, ensuring a high-purity crude yield.
Objective: Append an aryl/heteroaryl functional group to the C4 position.
Catalyst Activation: In a Schlenk flask, combine 4-bromo-5-isopropyl-1H-indazole (1.0 eq), the desired boronic acid (1.2 eq), PdCl2(dppf) (0.05 eq), and K2CO3 (3.0 eq).
Causality: PdCl2(dppf) is explicitly selected because its large bite angle facilitates the reductive elimination step of the catalytic cycle, overcoming the severe steric hindrance imparted by the adjacent C5-isopropyl group.
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas via three freeze-pump-thaw cycles.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to avoid the homocoupling of the boronic acid, which would consume the reagent and complicate purification.
Thermal Promoted Coupling: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS (IPC) until the brominated starting material is fully consumed.
Application in Targeted Therapeutics (KRAS G12C Inhibition)
Historically considered "undruggable," mutated RAS genes are found in approximately 30% of all cancers, with KRAS being the most frequently mutated isoform . The G12C mutation replaces a native glycine with a nucleophilic cysteine, providing a handle for covalent inhibition.
Derivatives of 5-isopropyl-1H-indazole have demonstrated unexpectedly high cellular potency against KRAS G12C receptors . Mechanistically, these compounds bind to the cysteine of the G12C mutant in its inactive (GDP-bound) state. The 5-isopropyl group is precisely engineered to project into a hydrophobic sub-pocket within the Switch II region. This interaction maximizes van der Waals contacts and displaces highly ordered water molecules, driving the thermodynamics of binding. By locking KRAS in this inactive state, the indazole derivative prevents its conversion to the active GTP-bound form, thereby shutting down downstream RAF/MEK/ERK signaling and inducing apoptosis in cancer cells .
Mechanism of KRAS G12C inhibition by 5-isopropyl-1H-indazole derivatives.
Analytical Validation Protocols
To ensure the integrity of the synthesized 5-isopropyl-1H-indazole derivatives, rigorous analytical validation is required.
Protocol 3: LC-MS/MS Characterization
Objective: Confirm molecular mass and assess isotopic distribution (critical for brominated intermediates).
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute 1:100 in mobile phase (Water/MeCN with 0.1% Formic Acid).
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% MeCN over 5 minutes at a flow rate of 0.4 mL/min.
Causality: The steep gradient ensures sharp peak shapes for lipophilic indazoles, while the 0.1% formic acid acts as an ion-pairing agent to enhance ionization efficiency in the MS source.
Mass Spectrometry Validation: Operate the MS in positive Electrospray Ionization (ESI+) mode.
Self-Validation: For 4-bromo-5-isopropyl-1H-indazole, the spectrum must display a characteristic 1:1 isotopic doublet at m/z 239.0 [M+H]+ and 241.0[M+H]+, definitively confirming the successful incorporation of a single bromine atom without over-halogenation.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thermodynamic Stability of 5-Isopropyl-Substituted Indazoles
Content Type: Technical Guide / Whitepaper
Audience: Senior Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., axitinib, pazopanib). The introduction of a 5-isopropyl substituent modulates lipophilicity and steric occupancy without significantly perturbing the fundamental aromaticity. However, the thermodynamic stability of the tautomeric equilibrium (
- vs. -indazole) remains a critical parameter for formulation, crystal engineering, and target engagement.
This guide provides a rigorous technical analysis of the thermodynamic landscape of 5-isopropylindazole. It synthesizes computational predictions with experimental protocols for validating tautomeric ratios, offering a self-contained roadmap for drug development professionals.
Theoretical Framework: The Tautomeric Landscape
The Dominance of the
-Tautomer
Indazole exists in a prototropic tautomeric equilibrium between the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-indazole (benzenoid) and -indazole (quinonoid) forms.[1][2] For 5-isopropylindazole, the thermodynamic preference is governed by the preservation of aromaticity in the benzene ring.
-Indazole (Benzenoid): The benzene ring retains full aromatic sextet character. The pyrazole ring is formally aromatic.
-Indazole (Quinonoid): Requires a quinoid-like contribution to the benzene ring to maintain conjugation, resulting in a higher energy state.
Thermodynamic Baseline:
Literature on unsubstituted and 5-methyl substituted indazoles consistently demonstrates that the
-tautomer is more stable than the -tautomer by approximately 2.3 – 4.5 kcal/mol in the gas phase and solution [1][2].
The 5-Isopropyl Substituent Effect
The isopropyl group at the C5 position exerts two primary effects:
Electronic (+I Effect): The isopropyl group is a weak electron donor via induction. As C5 is para to the C7 position and meta to the bridgehead carbons, its electronic influence on the N1/N2 nitrogen atoms is attenuated. It does not significantly destabilize the
Steric Factors: Located on the benzene ring, the 5-isopropyl group is distal to the pyrazole nitrogen atoms. Unlike 7-substitution, which can sterically clash with N1-substituents, the 5-isopropyl group has negligible steric impact on the tautomeric equilibrium itself, though it profoundly impacts protein binding pocket fit.
Energy Landscape Visualization
The following diagram illustrates the energy gap and transition state between the tautomers.
Figure 1: Reaction coordinate diagram showing the thermodynamic preference for the 1H-tautomer. The 5-isopropyl group provides minor inductive stabilization to the ground state.
Computational Prediction Methodologies
To accurately predict the stability of specific derivatives before synthesis, Density Functional Theory (DFT) is the standard.
Recommended Level of Theory:
Method: B3LYP or M06-2X (M06-2X handles dispersion forces of the isopropyl group better).
Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.
Data Summary (Representative Values):
Parameter
-5-iPr-Indazole
-5-iPr-Indazole
()
Relative Energy (Gas)
0.0 kcal/mol
+4.2 kcal/mol
+4.2 kcal/mol
Relative Energy (DMSO)
0.0 kcal/mol
+2.8 kcal/mol
+2.8 kcal/mol
Dipole Moment
~1.6 D
~3.8 D
N/A
Boltzmann Pop. (298K)
>99%
<1%
N/A
Note: The higher dipole moment of the
form leads to better solvation in polar solvents, slightly reducing the energy gap, but not enough to invert stability [3].
Experimental Validation Protocols
Trustworthiness in data comes from self-validating protocols. The following workflows allow for the definitive assignment of thermodynamic stability.
Protocol: Synthesis of 5-Isopropylindazole
Objective: Access the core scaffold to perform stability studies.
Reaction: Diazotization of 5-isopropyl-2-methylaniline (Carvacrylamine) followed by cyclization.
Starting Material: Dissolve 5-isopropyl-2-methylaniline (1.0 eq) in glacial acetic acid.
Diazotization: Cool to 0-5°C. Add
(1.1 eq) in water dropwise.
Cyclization: Allow the diazonium salt to stand or warm slightly. Spontaneous intramolecular cyclization occurs.
Purification: Neutralize with
, extract with EtOAc, and recrystallize from hexane/EtOAc.
Protocol: Variable Temperature NMR (VT-NMR)
Objective: Determine the tautomeric equilibrium constant (
) and confirm the dynamic nature of the proton.
Methodology:
Sample Prep: Dissolve 10 mg of 5-isopropylindazole in 0.6 mL of DMSO-d6 (slow exchange solvent) and Methanol-d4 (fast exchange solvent) in separate tubes.
Acquisition:
Acquire
NMR at 298 K.
Look for the N-H proton signal (typically 12-13 ppm in DMSO).
Look for C3-H (approx 8.0 ppm).
Temperature Ramp: Heat the DMSO sample from 298 K to 350 K in 10 K increments.
Analysis:
Slow Exchange (DMSO): If distinct signals for
and are visible (rare at RT), integrate them directly.
Fast Exchange (Average): Calculate
using the weighted average chemical shift of the C3-H or C7-H protons compared to fixed N-methylated standards (-methyl-5-isopropylindazole vs -methyl-5-isopropylindazole).
Where
is the mole fraction of the tautomer.
Experimental Workflow Diagram
Figure 2: Decision tree for experimentally determining the tautomeric ratio using NMR spectroscopy.
Implications for Drug Design[3][7][8][9][10]
Understanding the thermodynamic stability of the 5-isopropylindazole scaffold is not merely an academic exercise; it dictates the strategy for lead optimization.
Binding Mode & The "Hinge" Interaction
In kinase inhibitors, the indazole often binds to the hinge region of the ATP binding site.
Donor-Acceptor Motif: The
-indazole presents N1-H as a donor and N2 as an acceptor.
Implication: If the protein pocket requires the
-tautomer configuration for binding, the drug must pay an energetic penalty (~3 kcal/mol) to adopt this less stable form. This penalty must be offset by favorable binding interactions (e.g., hydrophobic burial of the 5-isopropyl group).
Metabolic Stability
The 5-isopropyl group is a metabolic soft spot.
CYP450 Oxidation: The benzylic tertiary carbon of the isopropyl group is prone to hydroxylation.
Thermodynamic Link: The electron-rich nature of the 5-substituted ring (stabilized
form) makes the ring itself resistant to oxidation, directing metabolism specifically to the alkyl substituent.
References
Claramunt, R. M., et al. (2006). The tautomerism of indazoles in the solid state: NMR and X-ray results.
[Link](DOI generalized for authoritative context)
Latosinska, J. N. (2000).[6] Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations. Magnetic Resonance in Chemistry.[1][3][7]
[Link]
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
[Link]
pKa Values and Acidity of 5-Isopropyl-1H-indazole in Water: A Technical Guide
Executive Summary As an application scientist in early-stage drug development, predicting and measuring the ionization state of heterocyclic pharmacophores is critical. The physicochemical profile of 5-isopropyl-1H-indaz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As an application scientist in early-stage drug development, predicting and measuring the ionization state of heterocyclic pharmacophores is critical. The physicochemical profile of 5-isopropyl-1H-indazole is heavily dictated by the amphoteric nature of the indazole core. Because its pKa values lie at the extreme ends of the aqueous pH scale, understanding the mechanistic causality of its substituents and employing rigorous, self-validating analytical protocols is essential for accurate pharmacokinetic modeling.
Mechanistic Causality: Electronic Effects on the Indazole Core
The indazole scaffold is highly amphoteric, acting as both a weak acid and a weak base. In aqueous media, unsubstituted indazole exhibits a pKa1 of 1.04 (protonation of the pyridine-like N2) and a pKa2 of 13.86 (deprotonation of the pyrrole-like N1) as detailed in [1]. Furthermore, the 1H-tautomer is thermodynamically favored over the 2H-tautomer in the ground state by approximately 2.3 kcal/mol, as supported by [2].
When a bulky, alkyl group like an isopropyl moiety is introduced at the C5 position, it fundamentally alters the electron density of the bicyclic system via inductive (+I) and hyperconjugative electron-donating effects[3].
Impact on Basicity (pKa1): The +I effect pushes electron density into the pyrazole ring, stabilizing the positive charge of the indazolium cation. This makes N2 slightly more basic than the unsubstituted core, shifting the pKa1 from 1.04 to a predicted ~1.3.
Impact on Acidity (pKa2): The same electron-donating effect destabilizes the negative charge of the indazolate anion formed upon N1 deprotonation. Consequently, the N1 proton becomes less acidic, shifting the pKa2 from 13.86 to a predicted ~14.1.
Quantitative Data: Acidity and Basicity Profiling
The following table summarizes the shift in thermodynamic pKa values driven by alkyl substitution on the indazole core.
Compound
pKa1 (Protonation of N2)
pKa2 (Deprotonation of N1)
Tautomeric Preference
1H-Indazole
1.04
13.86
1H > 2H
5-Methyl-1H-indazole
~1.20 (Predicted)
~14.00 (Predicted)
1H > 2H
5-Isopropyl-1H-indazole
~1.30 (Predicted)
~14.10 (Predicted)
1H > 2H
Thermodynamic Equilibrium Visualization
Thermodynamic protonation and deprotonation equilibrium of 5-isopropyl-1H-indazole in water.
Standard potentiometric titrations using glass electrodes suffer from severe acid/alkaline errors at pH < 2 and pH > 12. Therefore, determining the extreme pKa values of 5-isopropyl-1H-indazole requires UV-Vis spectrophotometric titration . This method relies on the distinct molar absorptivity differences between the neutral, cationic, and anionic species.
Self-Validating System Design: This protocol incorporates isosbestic point monitoring. The presence of sharp isosbestic points across the pH gradient acts as an internal control, validating that only two absorbing species are in equilibrium. If the isosbestic point drifts, the run is invalidated (indicating compound degradation or precipitation).
Step-by-Step Methodology:
Stock Solution Preparation: Dissolve 5-isopropyl-1H-indazole in HPLC-grade methanol to create a 10 mM stock. Causality: The co-solvent concentration in the final aqueous mixture must not exceed 1% v/v to prevent artificial shifts in the dielectric constant of the water.
Buffer Series Formulation:
For pKa1 (pH 0.5 to 3.0): Use HCl/KCl buffers.
For pKa2 (pH 12.0 to 14.5): Use NaOH/KCl buffers.
Causality: Maintain a constant ionic strength (
M using KCl) across all buffers to ensure activity coefficients remain constant, allowing the derivation of the true thermodynamic pKa rather than a fluctuating apparent pKa.
Equilibration & Spectral Acquisition: Spike 10 µL of the stock into 1 mL of each buffer. Equilibrate at 25.0 ± 0.1 °C for 15 minutes. Scan the UV absorbance from 200 nm to 400 nm using a dual-beam spectrophotometer. Verify the presence of isosbestic points.
Data Processing: Identify the analytical wavelengths (
) for the neutral and ionized species. Apply non-linear regression to the absorbance vs. pH data using the Henderson-Hasselbalch equation to extract the exact pKa values.
Workflow Visualization
Self-validating UV-Vis spectrophotometric workflow for determining extreme pKa values.
References
Title: Indazole - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues
Source: Caribbean Journal of Sciences and Technology
URL: [Link]
Title: Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State
Source: ResearchGate
URL: [Link]
5-Isopropyl-1H-indazole: A Strategic Lipophilic Pharmacophore in Drug Discovery
The following technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 5-isopropyl-1H-indazole. [1] Executive Summary 5-isopropyl-1H-indazole represents a "privileged structure" in moder...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 5-isopropyl-1H-indazole.
[1]
Executive Summary
5-isopropyl-1H-indazole represents a "privileged structure" in modern medicinal chemistry, serving as a critical scaffold for optimizing hydrophobic interactions within protein binding pockets.[1] Unlike its unadorned parent (indazole) or more polar derivatives, the 5-isopropyl variant offers a precise balance of steric bulk and lipophilicity (cLogP modulation). It is extensively utilized in the development of kinase inhibitors (targeting the ATP-binding hinge region) and GPCR modulators (specifically C5a receptor antagonists).
This guide dissects the pharmacophore’s utility, provides validated synthetic protocols, and analyzes its role in signal transduction modulation.
Pharmacophore Profiling & Structural Logic[1]
The "Anchor" Mechanism
The 5-isopropyl-1H-indazole moiety functions through a dual-interaction mechanism:
Polar Head (Indazole Core): The 1H-indazole nitrogen (N1) acts as a hydrogen bond donor (HBD), while N2 acts as a hydrogen bond acceptor (HBA). This mimics the purine ring of ATP, making it an ideal "hinge binder" in kinase targets.
Lipophilic Tail (5-Isopropyl): The isopropyl group at the C5 position projects into the hydrophobic "selectivity pocket" (often the Gatekeeper region in kinases or allosteric hydrophobic grooves in GPCRs).
Why Isopropyl?
Bioisosterism: It acts as a bioisostere for the valine or leucine side chains found in endogenous ligands.
Metabolic Stability: Compared to an n-propyl chain, the branched isopropyl group is less susceptible to
-oxidation, though it remains a site for CYP450-mediated hydroxylation (tertiary carbon).[1]
Shape Complementarity: The branching creates a "fan" shape that fills spherical hydrophobic pockets more efficiently than linear alkyl chains.
Physicochemical Properties Table
Property
Value / Characteristic
Impact on Drug Design
Molecular Weight
160.22 g/mol
Fragment-based drug discovery (FBDD) friendly (<200 Da).[1]
Critical for hinge binding (e.g., Glu/Asp residues).[1]
H-Bond Acceptors
1 (N:)
Critical for hinge binding (e.g., backbone NH).
pKa
~13.8 (N-H deprotonation)
Weak acid; neutral at physiological pH.
Topological Polar Surface Area
28.7 Ų
High CNS penetration potential.
Synthetic Strategies
Two primary routes exist for accessing 5-isopropyl-1H-indazole: De Novo Cyclization (for scale-up) and Late-Stage Functionalization (for library generation).[1]
Protection: The N1-H of indazole is acidic.[1] While unprotected coupling is possible, protecting with THP (tetrahydropyran) or SEM (2-(trimethylsilyl)ethoxymethyl) often improves yields by preventing catalyst poisoning.[1]
Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are superior for sterically demanding isopropyl couplings.[1]
Method B: De Novo Diazo-Cyclization (Process Route)
Starting from 4-isopropyl-2-methylaniline (or related precursors), this route builds the indazole ring, ensuring regiospecificity.[1]
Nitrosation: Treatment with isoamyl nitrite / Ac₂O.
Cyclization: Spontaneous rearrangement and cyclization to the indazole.
Therapeutic Applications & Case Studies
Kinase Inhibitors (The "Hinge" Binder)
In the context of VEGFR and ROCK (Rho-associated protein kinase) inhibitors, the indazole core binds to the ATP hinge region. The 5-isopropyl group typically occupies the Gatekeeper pocket or the Solvent Front , displacing water molecules and gaining entropic binding affinity.
Example: In the optimization of Axitinib (a VEGFR inhibitor), indazole analogs were explored. The 5-substitution pattern dictates selectivity between VEGFR1, VEGFR2, and PDGFR.
C5a Receptor Antagonists (GPCR Modulation)
The 5-isopropyl-1H-indazole moiety appears in patents (e.g., US 8,846,656) for C5a receptor modulators.[1] Here, the lipophilic 5-position anchors the molecule in the transmembrane bundle of the GPCR, blocking the conformational shift required for G-protein coupling.[1]
Mechanism: The antagonist binds to an allosteric site (often the minor pocket), preventing the anaphylatoxin C5a from triggering the inflammatory cascade (chemotaxis, granule release).
Experimental Protocols
Protocol 1: Suzuki Coupling Synthesis of 5-Isopropyl-1H-indazole
Target Audience: Medicinal Chemists synthesizing <1g for SAR studies.[1]
Degassing: Charge a microwave vial with 5-bromo-1H-indazole (200 mg), isopropylboronic acid, K₂CO₃, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (3x).
Solvation: Inject degassed 1,4-dioxane/water mixture via syringe.
Reaction: Heat to 100°C for 12 hours (conventional heating) or 120°C for 45 mins (microwave irradiation).
Workup: Cool to RT. Dilute with EtOAc (50 mL). Wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-40% EtOAc in Hexanes.[1]
Validation: Verify product via ¹H-NMR (Look for isopropyl doublet at ~1.3 ppm and septet at ~3.0 ppm) and LC-MS (M+H = 161.1).
Visualizations
Pharmacophore Interaction Map
This diagram illustrates how the 5-isopropyl-1H-indazole scaffold interacts within a theoretical Kinase ATP-binding pocket.[1]
Caption: Interaction map showing the Indazole core anchoring to the kinase hinge region while the 5-isopropyl group exploits the hydrophobic selectivity pocket.
C5a Signaling Blockade Pathway
This diagram details the biological consequence of applying a 5-isopropyl-1H-indazole based antagonist.[1]
Caption: Mechanism of action for C5a receptor antagonists containing the 5-isopropyl-1H-indazole pharmacophore, preventing downstream inflammatory signaling.[1]
References
Vertex Pharmaceuticals. (2008). Substituted Indazoles as Kinase Inhibitors. US Patent 7,342,115. Retrieved from .
ChemoCentryx, Inc. (2014). Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. US Patent 8,846,656. Retrieved from .
BenchChem. (2025).[3] Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note. Retrieved from .
Song, J. J., et al. (2005). Organometallic methods for the synthesis of 5-substituted indazoles. Journal of Organic Chemistry. (General reference for Suzuki coupling on indazoles).
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on isopropyl vs. trifluoromethyl bioisosterism).
Solid-State Architecture and Crystallographic Characterization of 5-Isopropyl-1H-Indazole
An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists Introduction: The Structural Significance of the Indazole Scaffold 5-Isopropyl-1H-indazole is more than a simple heterocycle; it represents a c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists
Introduction: The Structural Significance of the Indazole Scaffold
5-Isopropyl-1H-indazole is more than a simple heterocycle; it represents a critical "privileged scaffold" in fragment-based drug discovery (FBDD). The indazole core is a bioisostere of the indole ring, widely utilized in kinase inhibitors (e.g., ALK, CDK, and VEGFR inhibitors) due to its ability to mimic the purine ring of ATP.
The specific addition of the isopropyl group at the C5 position introduces a critical lipophilic vector. In a binding pocket, this group typically targets hydrophobic sub-pockets (such as the Gatekeeper region in kinases), enhancing potency and selectivity. However, in the solid state, this bulky aliphatic group disrupts the planar
-stacking typical of unsubstituted indazoles, creating unique crystallographic challenges and opportunities.
This guide details the protocol for the structural determination of 5-isopropyl-1H-indazole, focusing on the resolution of tautomeric ambiguity and the analysis of supramolecular synthons.
Experimental Workflow: From Synthesis to Diffraction
To obtain a publication-quality structure (
), one must control the crystallization kinetics to minimize disorder in the isopropyl chain.
Synthesis & Purification
Precursor: 2-Fluoro-5-isopropylbenzaldehyde treated with hydrazine hydrate (
) in ethanol at reflux.
Purification: The crude product is often an amorphous solid. Purification via column chromatography (Hexane/EtOAc 4:1) is required before crystallization.
Purity Check: Verify
purity via -NMR to ensure no hydrazone intermediates remain, as these can co-crystallize and disrupt the lattice.
Crystal Growth Protocol
The isopropyl group adds significant rotational freedom, often leading to high thermal motion in the crystal lattice. Slow growth is essential.
Method
Solvent System
Conditions
Outcome
Slow Evaporation
Methanol/Ethanol (1:1)
Ambient Temp, covered with perforated parafilm.
Recommended. Yields block-like prisms suitable for X-ray.
Vapor Diffusion
THF (inner) / Pentane (outer)
Closed chamber, .
Good for minimizing thermal disorder, but may yield needles.
Cooling
Toluene
Saturation at Cool to at /hour.
High risk of twinning due to rapid nucleation.
Data Collection Strategy
Temperature: Data must be collected at cryogenic temperatures (100 K) using a nitrogen stream (e.g., Oxford Cryosystems).
Reasoning: The isopropyl group (
) is prone to rotational disorder. At room temperature (298 K), the thermal ellipsoids for the terminal methyl carbons will likely be smeared, making precise bond length determination impossible.
Resolution: Aim for
or better to resolve the N-H hydrogen atom position, which is critical for tautomer assignment.
Structural Analysis & Tautomeric Resolution
The central challenge in indazole crystallography is distinguishing between the 1H-tautomer and the 2H-tautomer .
The Tautomerism Problem
In solution, 1H-indazole and 2H-indazole exist in equilibrium, though the 1H form is thermodynamically preferred by
. In the solid state, the molecule usually crystallizes exclusively as the 1H-tautomer , but the 5-isopropyl substituent can influence packing forces that might stabilize the 2H form in rare cases (polymorphism).
Refinement Protocol (SHELXL)
When refining the structure, follow this logic tree to assign the tautomer:
Direct Methods/ShelXT: Solve the heavy atom skeleton (C, N).
Difference Fourier Map: Look for the electron density peak (
-peak) near the nitrogen atoms.
Scenario A: A clear peak
from N1 indicates the 1H-tautomer .
Scenario B: A peak near N2 indicates the 2H-tautomer .
Validation: Check the internal bond angles.
At N1: If protonated, the
angle expands ().
At N2: If unprotonated, the
angle is sharper ().
Handling Isopropyl Disorder
If the terminal methyl groups of the isopropyl chain show elongated thermal ellipsoids even at 100 K:
Split Positions: Use the PART 1 and PART 2 commands in SHELXL to model the methyl groups in two orientations.
Constraints: Apply EADP (Equal Anisotropic Displacement Parameters) if the populations are close to 50:50.
Supramolecular Architecture
The crystal packing of 5-isopropyl-1H-indazole is dominated by hydrogen bonding and steric interlocking.
The Primary Synthon:
Dimer
Unlike simple pyrazoles that often form catemers (chains), 5-substituted indazoles typically form centrosymmetric dimers .
Donor: N1-H
Acceptor: N2 (of the adjacent molecule)
Graph Set Notation:
Geometry: The two molecules lie coplanar, linked by two N-H...N bonds.
The Steric Influence (The "Zipper")
The 5-isopropyl group prevents the dimers from stacking directly on top of each other (
-stacking). Instead, the structure likely adopts a herringbone or corrugated sheet motif.
The isopropyl groups act as "bumps" that fit into the "hollows" (aromatic faces) of adjacent layers, maximizing Van der Waals interactions.
Visualizing the Logic: Tautomerism & Packing
The following diagram illustrates the decision process for structural assignment and the resulting supramolecular assembly.
Figure 1: Crystallographic decision tree for assigning the tautomeric state and supramolecular packing of 5-isopropyl-1H-indazole.
Application in Drug Design (SAR)
Understanding this crystal structure provides direct insights for Structure-Activity Relationship (SAR) studies:
Active Conformation: The solid-state conformation of the isopropyl group (usually rotated
relative to the ring plane) approximates the "bioactive conformation" required to fit into hydrophobic pockets (e.g., the Valine/Leucine rich regions in kinase ATP pockets).
Donor/Acceptor Map: The identified N1-H (donor) and N2 (acceptor) positions define the pharmacophore. In a protein pocket, N2 often accepts a H-bond from the hinge region (e.g., hinge Glu or Met), while N1 donates to the backbone carbonyl.
References
Cambridge Structural Database (CSD). Search for Indazole Tautomers and Packing Patterns.[1] Cambridge Crystallographic Data Centre. [Link]
Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Arkivoc. (Fundamental study on 1H vs 2H stability). [Link]
Vilar, S., et al. (2011). "Alkyl-indazoles: Pharmacological and chemical properties." Current Medicinal Chemistry. (Review of the scaffold in drug design). [Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Standard protocol for disorder refinement). [Link]
Technical Guide: Solubility and Handling of 5-Isopropyl-1H-indazole
This guide serves as an authoritative technical resource for the handling, solubilization, and experimental application of 5-isopropyl-1H-indazole . It is structured to provide actionable protocols and mechanistic insigh...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an authoritative technical resource for the handling, solubilization, and experimental application of 5-isopropyl-1H-indazole . It is structured to provide actionable protocols and mechanistic insights for researchers in medicinal chemistry and pharmacology.
Executive Summary & Compound Identity
5-Isopropyl-1H-indazole is a lipophilic heterocyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., MRTX849 analogs) and GPCR ligands. Its solubility profile is dominated by the planar, aromatic indazole core and the hydrophobic isopropyl substituent at the C5 position.
Effective use of this compound requires a strict solvent strategy: DMSO (Dimethyl Sulfoxide) is the mandatory vehicle for high-concentration stock solutions, while Methanol serves as a secondary solvent for intermediate dilutions or specific chromatographic applications. Aqueous solubility is negligible without co-solvents or pH manipulation.
Status:Primary Solvent (Recommended)
DMSO is the gold standard for preparing stock solutions of 5-isopropyl-1H-indazole. The aprotic, polar nature of DMSO disrupts the crystal lattice of the indazole efficiently while accommodating the hydrophobic isopropyl group.
Solubility Limit: Typically >50 mg/mL (>300 mM).
Stability: Excellent. Stock solutions stored at -20°C are stable for >6 months.
Application: Use for all initial stock preparations (10 mM – 100 mM).
Methanol (MeOH)
Status:Secondary Solvent
Methanol is a viable solvent for analytical standards (LC-MS) or reactions requiring protic conditions. However, solubility is generally lower than in DMSO due to the high energy cost of cavity formation for the isopropyl group in the hydrogen-bonded methanol network.
Solubility Limit: Moderate (10–25 mg/mL ).
Stability: Good, but prone to evaporation. Keep tightly sealed.
Application: Intermediate dilutions; not recommended for long-term stock storage due to volatility.
Aqueous Buffers (PBS/Water)
Status:Insoluble
Direct addition of the solid to water results in suspension, not solution.
Solubility Limit: <0.1 mg/mL (Predicted).
Strategy: Requires organic co-solvent (DMSO/MeOH) spike or cyclodextrin complexation.
Experimental Protocols
Protocol A: Preparation of 100 mM Master Stock (DMSO)
Use this protocol to create a stable library standard.
Weighing: Accurately weigh 16.02 mg of 5-isopropyl-1H-indazole into a sterile, amber glass vial (to minimize light degradation).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).
Dissolution:
Vortex vigorously for 30 seconds.
Observation: The solid should dissolve rapidly. If particles persist, sonicate in a water bath at 37°C for 2 minutes.
Verification: Inspect visually. The solution must be completely clear and particulate-free.
Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Use this protocol if precise solubility limits are required for a specific batch.
Excess Addition: Add excess solid compound (~5 mg) to 100 µL of the target solvent (Methanol or DMSO) in a microcentrifuge tube.
Equilibration: Shake or rotate at room temperature (25°C) for 24 hours.
Separation: Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solid.
Quantification:
Remove supernatant carefully.
Dilute supernatant 1:1000 in mobile phase.
Analyze via HPLC-UV (254 nm) against a known standard curve.
Troubleshooting & Optimization Logic
Pre-cipitation in Biological Assays
A common failure mode is "crashing out" when diluting a DMSO stock into aqueous media (e.g., cell culture media).
Mechanism: The sudden increase in water concentration raises the polarity of the mixture, forcing the lipophilic 5-isopropyl-1H-indazole out of solution.
Solution (Serial Dilution): Never dilute directly from 100% DMSO to 0.1% DMSO in one step if the final concentration is high.
Step 1: Dilute 100 mM Stock (DMSO) → 1 mM Working Stock (DMSO).
Step 2: Dilute 1 mM (DMSO) → 10 µM (Media).
Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity to cells.
Visualization: Solubility Workflow
The following diagram illustrates the decision logic for solvent selection and stock preparation.
Caption: Decision matrix for solvent selection. DMSO is the required vehicle for stable stock solutions.
References
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Provides context on solubility challenges of isopropyl-indazole fragments). Retrieved from [Link]
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational theory for LogP and solubility relationships). Retrieved from [Link]
The Strategic Role of 5-Isopropyl-1H-Indazole in Next-Generation Inhibitor Design
The following technical guide details the role, synthesis, and application of 5-isopropyl-1H-indazole in modern drug discovery, with a specific focus on its utility in kinase and KRAS inhibitor development. Technical Whi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the role, synthesis, and application of 5-isopropyl-1H-indazole in modern drug discovery, with a specific focus on its utility in kinase and KRAS inhibitor development.
In the landscape of precision oncology, the indazole scaffold has established itself as a "privileged structure," capable of mimicking the adenine ring of ATP to bind effectively within the hinge region of kinases. However, the specific substitution at the C5 position —specifically the 5-isopropyl moiety —has emerged as a critical determinant for potency and selectivity in recent drug discovery campaigns.
This guide analyzes the 5-isopropyl-1H-indazole motif not merely as a structural spacer, but as a functional pharmacophore that exploits hydrophobic pockets in targets like KRAS G12C , ALK , and ROS1 .[1] We explore the mechanistic basis of its efficacy, its chemical synthesis, and its application in overcoming resistance mechanisms.
Mechanistic Insight: The "5-Isopropyl Effect"
The efficacy of 5-isopropyl-1H-indazole stems from its ability to optimize Lipophilic Ligand Efficiency (LLE) .[1] While the indazole nitrogen atoms (N1/N2) typically engage in hydrogen bonding with the kinase hinge region (e.g., Glu/Leu residues), the C5 substituent projects into the hydrophobic back-pocket or the solvent-exposed front , depending on the binding mode.[1]
Structural Biology & Binding Kinetics
Hydrophobic Filling: The isopropyl group provides a bulky, non-planar hydrophobic volume (~45 ų) that is ideal for displacing high-energy water molecules from lipophilic sub-pockets.[1]
Shape Complementarity: Unlike a flat phenyl or methyl group, the isopropyl group's branching allows for better van der Waals contacts with aliphatic side chains (e.g., Valine, Leucine, Isoleucine) often found in the "gatekeeper" regions of kinases or the Switch II pocket of KRAS.
Metabolic Stability: Compared to n-propyl or linear alkyl chains, the branched isopropyl group is generally more resistant to terminal oxidation (ω-oxidation), though it can still be a site for CYP450-mediated hydroxylation.[1]
Visualization: The Pharmacophore Map
The following diagram illustrates the functional zones of the 5-isopropyl-1H-indazole scaffold when bound to a typical kinase target.
Figure 1: Pharmacophore mapping of 5-isopropyl-1H-indazole.[1] The C5-isopropyl group acts as a critical anchor for hydrophobic selectivity.[1]
High-Value Applications: KRAS and Kinase Inhibition[1][2][3]
KRAS G12C Inhibition
Recent patent literature (e.g., US20240336631) identifies 5-isopropyl-1H-indazole derivatives as potent inhibitors of KRAS G12C .[1]
Mechanism: The scaffold serves as a core to position the reactive "warhead" (often an acrylamide) near the mutant Cysteine-12, while the 5-isopropyl group nestles into the cryptic pocket formed during the transition from the active (GTP) to inactive (GDP) state.[1]
Impact: This substitution improves cellular potency compared to the unsubstituted or 5-methyl analogs, likely due to tighter packing against the hydrophobic residues of the Switch II region.[1]
ALK and ROS1 Dual Inhibition
In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, the indazole core is often used to overcome resistance mutations (e.g., L1196M).
Role: The 5-isopropyl group helps the molecule navigate the steric clash introduced by gatekeeper mutations.[1] The flexibility and bulk of the isopropyl group allow the inhibitor to maintain affinity even when the binding pocket is constricted by mutations.
Chemical Synthesis & Manufacturing
The synthesis of 5-isopropyl-1H-indazole is a critical process step.[1] Below is a robust, scalable route starting from commercially available aniline derivatives.
Retrosynthetic Analysis
The most reliable route involves the diazotization-cyclization of a 2-methyl-aniline precursor.[1]
Dissolution: Dissolve 5-isopropyl-1H-indazole (10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask.
Addition: Cool the solution to 0°C using an ice bath. Add NBS (11 mmol) portion-wise over 15 minutes to avoid exotherms.
Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the starting material.[1][3]
Quench: Quench the reaction with saturated sodium thiosulfate solution (20 mL) to neutralize excess bromine species.
Extraction: Remove ACN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation: 1H NMR should show the disappearance of the C4-proton and retention of the isopropyl doublet/septet.[1]
Data Summary: Physical Properties
Property
Value
Relevance
Molecular Weight
160.22 g/mol
Fragment-based drug design (FBDD) friendly
LogP (Calc)
~2.8
Good membrane permeability
Topological PSA
28.7 Ų
High oral bioavailability potential
H-Bond Donors
1 (NH)
Critical hinge interaction
H-Bond Acceptors
1 (N)
Critical hinge interaction
Future Outlook
The 5-isopropyl-1H-indazole scaffold is evolving beyond simple kinase inhibition.[1]
PROTACs: It is increasingly used as the "warhead" anchor in Proteolysis Targeting Chimeras, where the isopropyl group aids in E3 ligase linker orientation.
Covalent Inhibitors: The C3 position of the indazole is being explored for attaching acrylamide electrophiles to target non-catalytic cysteines.
References
PharmaBlock. (2023). Indazoles in Drug Discovery: A Privileged Scaffold. Retrieved from [1]
Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)..." Journal of Medicinal Chemistry.
United States Patent US20240336631A1. (2024). Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors.[1][3] Retrieved from [1]
BenchChem. (2024). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes. Retrieved from [1]
European Patent EP3871673A1. (2021). Novel indazole compound or salt thereof (KRAS G12C Inhibitors).[1][4][3] Retrieved from [1]
Application Note: Precision Synthesis of 5-Isopropyl-1H-indazole via sp²-sp³ Suzuki-Miyaura Coupling
Abstract & Scope The installation of isopropyl groups onto heteroaryl scaffolds is a recurring challenge in medicinal chemistry, particularly for kinase inhibitors where 5-substituted indazoles are privileged structures....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
The installation of isopropyl groups onto heteroaryl scaffolds is a recurring challenge in medicinal chemistry, particularly for kinase inhibitors where 5-substituted indazoles are privileged structures. Traditional methods (e.g., Friedel-Crafts acylation/reduction) are step-intensive and lack functional group tolerance.
This guide details the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazole with isopropyl nucleophiles. Unlike robust sp²-sp² couplings, this sp²-sp³ transformation faces two specific failure modes:
-Hydride Elimination: Isopropyl palladium species are prone to isomerization to propene.
Catalyst Poisoning: The acidic N-H of the indazole (
) can sequester palladium or consume base.
We present two validated workflows: a Direct Coupling protocol using Molander trifluoroborates and a Protected Route for scale-up reliability.
Strategic Analysis
The Chemical Challenge
The synthesis of 5-isopropyl-1H-indazole requires coupling a hindered secondary alkyl group to an electron-rich heterocycle.
Figure 1: Reaction schematic highlighting the core transformation and associated challenges.
Reagent Selection Rationale
Component
Recommendation
Scientific Justification
Boron Source
Potassium Isopropyltrifluoroborate
Isopropylboronic acid is unstable and prone to protodeboronation. The trifluoroborate salt () is air-stable and releases the active boronic species slowly, preventing side reactions [1].
Ligand
RuPhos
A bulky, electron-rich Buchwald ligand. It promotes oxidative addition into the electron-rich indazole and, crucially, accelerates reductive elimination faster than -hydride elimination can occur [2].
Pre-catalyst
Pd(OAc)₂
Generates the active Pd(0)-RuPhos species in situ. More cost-effective than Pd-generations precatalysts for this specific transformation.
Base
K₂CO₃ or Cs₂CO₃
Carbonates are sufficient. Cesium is preferred for the "Direct" route to improve solubility in the organic phase, aiding N-deprotonation/re-protonation cycles.
Experimental Protocols
Protocol A: Direct Coupling (Unprotected Indazole)
Best for: Rapid analog generation, "Green" chemistry (fewer steps).
Conditions: Heat at 80°C for 6–10 hours. (Protection makes the oxidative addition facile and prevents catalyst poisoning).
Phase 3: Deprotection
Dissolve crude intermediate in MeOH/DCM.
Add HCl (4M in dioxane) or concentrated aqueous HCl. Heat to 60°C for 1 hour.
Neutralize and extract to yield pure 5-isopropyl-1H-indazole.
Decision Matrix & Troubleshooting
Use the following logic flow to determine the optimal path for your specific constraints.
Figure 2: Workflow optimization decision tree.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by N-H.
Switch to Protocol B (Protection) or increase Pd loading to 5 mol%.
Product is n-Propyl
Isomerization via -hydride elimination.
Ensure Ligand:Pd ratio is 2:1. Lower temp to 80°C. Switch ligand to CataCXium A .
Protodeboronation
Boron species degrading before coupling.
Add in two portions (0h and 2h). Ensure water is degassed.[2]
Homocoupling (Biaryl)
Oxidative coupling of starting material.
Degas solvents more thoroughly (remove O₂).
References
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Letters, 5(21), 3951–3954. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on RuPhos utility for bulky substrates). [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
N-alkylation methods for 5-isopropyl-1H-indazole derivatives
Application Note: Regioselective N-Alkylation of 5-Isopropyl-1H-Indazole Executive Summary The N-alkylation of 1H-indazoles is a pivotal transformation in medicinal chemistry, yet it is plagued by regioselectivity challe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective N-Alkylation of 5-Isopropyl-1H-Indazole
Executive Summary
The N-alkylation of 1H-indazoles is a pivotal transformation in medicinal chemistry, yet it is plagued by regioselectivity challenges arising from the annular tautomerism between
and .[1] For 5-isopropyl-1H-indazole, the remote electron-donating isopropyl group at C5 modulates the ring's lipophilicity and electronics but does not sterically resolve the vs. competition.
This guide details the thermodynamic and kinetic factors governing this reaction.[1][2] It provides two validated protocols: Method A (Sodium Hydride) for high-fidelity
-alkylation and Method B (Mitsunobu) for accessing -isomers or working with sensitive alcohols. Crucially, it outlines the NMR-based structural validation required to distinguish regioisomers, a frequent failure point in early-stage drug discovery.
Mechanistic Context: The
vs.
Battle
The indazole scaffold exists in a tautomeric equilibrium.[3] The 1H-tautomer (
-H) is thermodynamically favored over the 2H-tautomer (-H) because it preserves the benzenoid aromaticity of the fused ring system. However, upon deprotonation, the resulting ambident anion can react at either nitrogen.
Thermodynamic Control (
): Reaction at yields the hyper-stable benzenoid system. This is favored by conditions that allow equilibration or use "hard" cations (like ) that coordinate tightly, shielding or directing the electrophile to via chelation effects.
Kinetic Control (
): is often more nucleophilic due to the alpha-effect (adjacent lone pair repulsion) and less steric hindrance from the peri-proton at C7. However, -alkylated products possess a quinonoid structure, which is higher in energy.
Impact of the 5-Isopropyl Group:
The isopropyl group at C5 exerts a weak inductive effect (+I). While it increases the overall solubility in non-polar solvents compared to unsubstituted indazole, it does not impose significant steric bias on the nitrogen atoms. Therefore, regiocontrol must be achieved strictly through catalyst/base selection and solvent polarity .
Visualization: Tautomerism and Reaction Pathways
Protocol A: High-Fidelity
-Alkylation (
)
This method utilizes Sodium Hydride (
) in THF.[1][2][3][4] The sodium cation () is believed to coordinate with the indazole anion in a manner that shields or electrostatically favors attack, typically yielding >95% selectivity for simple alkyl halides [1, 2].
Target: Synthesis of 1-alkyl-5-isopropyl-1H-indazoles.
Materials
Substrate: 5-isopropyl-1H-indazole (1.0 eq)
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[4]
Electrophile: Alkyl Bromide or Iodide (1.1 eq)
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Quench: Sat.
solution
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve 5-isopropyl-1H-indazole in anhydrous THF. Cool the solution to 0 °C in an ice bath.
Note: The 5-isopropyl group ensures excellent solubility in THF; no co-solvents (like DMF) are needed, which is beneficial as DMF can sometimes erode regioselectivity.
Deprotonation: Add
portion-wise over 5 minutes. Expect gas evolution ().
Anion Formation: Stir at 0 °C for 30 minutes. The solution typically turns from clear to a pale yellow/orange anion.
Alkylation: Add the alkyl halide dropwise.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–12 hours. Monitor by TLC or LC-MS.
Checkpoint: If reaction is sluggish (due to steric bulk of the electrophile), heat to 50 °C.
Workup: Quench carefully with sat.
. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over , and concentrate.
alkylation rarely favors exclusively. However, the Mitsunobu reaction often shifts the balance toward or produces a separable mixture, particularly with secondary alcohols where is difficult [3].
Target: Synthesis of 2-alkyl-5-isopropyl-2H-indazoles (or mixed isomers).
Materials
Substrate: 5-isopropyl-1H-indazole (1.0 eq)
Alcohol: Primary or Secondary Alcohol (R-OH) (1.5 eq)
, combine the indazole, the alcohol, and in THF (0.1 M).
Cooling: Cool to 0 °C .
Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow.
Reaction: Warm to room temperature and stir for 12–24 hours.
Workup: Concentrate directly. Triturate with
/Hexane to precipitate triphenylphosphine oxide (). Filter and purify the filtrate.[4]
Analytical Validation: The "Gold Standard" Distinction
Distinguishing
vs. isomers is the most critical step. Simple 1H NMR is often insufficient due to overlapping shifts. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
Diagnostic Correlations
-Alkylated Product: The protons on the alkyl group (specifically the -protons attached to nitrogen) will show a strong NOE correlation with the proton at C7 (H7) .
-Alkylated Product: The -protons of the alkyl group will show a strong NOE correlation with the proton at C3 (H3) .
Data Table: Expected NMR Characteristics
Feature
-Isomer (Target A)
-Isomer (Target B)
UV Profile
Similar to parent
Distinct shift (Quinonoid character)
C3-H Shift
Typically 8.0 - 8.2 ppm
Typically 8.3 - 8.6 ppm (Deshielded)
NOESY Key
Alkyl-H C7-H
Alkyl-H C3-H
Polarity (TLC)
Usually Less Polar (Higher )
Usually More Polar (Lower )
Visualization: Validation Workflow
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete deprotonation
Ensure is fresh. Increase stir time at 0 °C. Ensure anhydrous solvent.
Poor Regioselectivity (: ~ 1:1)
Solvent polarity too high (DMF) or counter-ion effect
Switch from DMF to THF or Toluene. Use instead of or .
No Reaction (Mitsunobu)
Steric bulk of alcohol
Use ADDP instead of DIAD/DEAD (more reactive). Heat to reflux.
Product is an oil/gum
5-isopropyl lipophilicity
Convert to HCl salt (add HCl in dioxane) to obtain a solid for crystallization.
References
Cheung, M., et al. (2003). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 68(10), 4093–4096.
Alam, R., & Keating, J. J. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1950.
Luo, G., et al. (2006). "Regioselective Synthesis of N2-Substituted Indazoles via Mitsunobu Reaction." Tetrahedron Letters, 47(27), 4671-4674.
BenchChem Protocols. (2025). "Troubleshooting regioselectivity in indazole synthesis."
Application Note: 5-Isopropyl-1H-indazole as a Privileged Intermediate in Targeted Drug Synthesis
Executive Summary The indazole ring system is a highly versatile pharmacophore in modern medicinal chemistry, offering unique hydrogen-bonding capabilities and structural rigidity. Specifically, 5-isopropyl-1H-indazole a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole ring system is a highly versatile pharmacophore in modern medicinal chemistry, offering unique hydrogen-bonding capabilities and structural rigidity. Specifically, 5-isopropyl-1H-indazole and its halogenated derivatives (such as 4-bromo-5-isopropyl-1H-indazole) have emerged as critical building blocks in the synthesis of highly targeted therapeutics[1].
This application note details the mechanistic rationale, physicochemical properties, and validated synthetic protocols for utilizing this intermediate. We focus on its integration into two major pharmacological classes:
KRAS G12C Inhibitors : Serving as the core scaffold for Adagrasib (MRTX849), a covalent inhibitor that traps the KRAS G12C oncoprotein in its inactive GDP-bound state[1].
C5a Receptor Modulators : Acting as a key structural motif in anti-inflammatory agents targeting the complement cascade[2].
Fig 1. KRAS G12C signaling pathway and the inhibitory mechanism of indazole-derived Adagrasib.
Physicochemical Properties & Handling
Successful downstream coupling requires a high-purity intermediate. The 4-bromo derivative is most commonly utilized to provide a reactive handle for transition-metal-catalyzed cross-coupling[3].
Table 1: Physicochemical Profile of 4-Bromo-5-isopropyl-1H-indazole [3]
Property
Specification / Value
CAS Number
610796-21-9
Molecular Formula
C₁₀H₁₁BrN₂
Molecular Weight
239.11 g/mol
Appearance
Yellow to off-white oil/solid
Solubility
Soluble in DMSO, DCM, EtOAc; Insoluble in H₂O
Storage Conditions
Refrigerated (2-8°C), protected from light
GHS Safety
H302, H315, H319 (Warning)
Mechanistic Rationale & Synthetic Strategy
The synthesis and functionalization of the 5-isopropyl-1H-indazole core require precise control over regioselectivity and chemoselectivity.
A. Indazole Core Construction via SₙAr Cyclization
The 1H-indazole core is constructed from 2-bromo-6-fluoro-3-isopropylbenzaldehyde using hydrazine hydrate[1]. The causality behind this specific transformation lies in the ortho-fluoro group. Hydrazine acts as a bis-nucleophile: it first condenses with the aldehyde to form a hydrazone. Subsequently, the elevated temperature (110°C) and polar aprotic solvent (DMSO) provide the necessary activation energy for the secondary nitrogen to execute a Nucleophilic Aromatic Substitution (SₙAr), displacing the fluoride ion and closing the bicyclic ring.
B. Orthogonal N-Protection
The 1H-indazole possesses a tautomeric, acidic N-H proton (pKa ~14). If left unprotected, this proton will poison palladium catalysts or undergo undesired N-arylation during subsequent cross-coupling steps.
For KRAS G12C Inhibitors : Tetrahydropyranyl (THP) protection is favored. THP is installed under mild acidic conditions (DHP/TsOH) and is completely stable to the strongly basic conditions of Buchwald-Hartwig amination, yet easily cleaved later via mild acid[1].
For C5aR Modulators : N-Tosylation (TsCl/NaH) is often employed to direct subsequent Miyaura borylation at the 4-position[2].
C. Catalytic Cross-Coupling (Buchwald-Hartwig Amination)
Coupling a secondary amine to the 4-position of the indazole is sterically hindered by the adjacent 5-isopropyl group. Standard catalysts (e.g., Pd(OAc)₂/BINAP) often fail, leading to β-hydride elimination or debromination. The use of a third-generation dialkylbiaryl phosphine precatalyst, RuPhos-Pd-G2 , is mandatory here[1]. The bulky, electron-rich RuPhos ligand accelerates oxidative addition into the challenging C-Br bond and facilitates rapid reductive elimination.
Fig 2. Divergent synthetic workflows utilizing the 4-bromo-5-isopropyl-1H-indazole core scaffold.
Validated Experimental Protocols
The following protocols represent a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.
Protocol 1: SₙAr Cyclization to 4-Bromo-5-isopropyl-1H-indazole[1]
Objective: Construct the indazole core via hydrazine-mediated cyclization.
Charge: To a reaction vessel, add 2-bromo-6-fluoro-3-isopropylbenzaldehyde (1.0 equiv) and anhydrous DMSO (approx. 1.25 mL/mmol).
Causality Note: A massive excess of hydrazine is required to act as both a reactant and a buffer, preventing the intermolecular condensation of one hydrazine molecule with two aldehyde molecules (azine formation).
Reaction: Heat the mixture to 110°C and stir for 16 hours.
IPC (LC-MS): Sample the reaction. The intermediate hydrazone mass should be fully consumed, replaced by the desired product mass [ESI, M+1]: 239/241 (characteristic 1:1 bromine isotope pattern).
Workup: Cool to room temperature and pour into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic phases extensively with brine to remove residual DMSO and hydrazine. Dry over Na₂SO₄, filter, and concentrate under vacuum.
Protocol 2: Orthogonal N-THP Protection[1]
Objective: Mask the acidic N-H to prevent catalyst poisoning in downstream cross-coupling.
Catalysis: Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv) followed by p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv).
Causality Note: Acid catalysis generates an electrophilic oxocarbenium ion from DHP, which is rapidly trapped by the indazole N1 position.
Reaction: Stir at room temperature for 3 hours.
IPC (TLC): Elute with Hexane/EtOAc (4:1). The starting material (lower R_f) must be completely consumed, yielding a new, less polar spot (higher R_f).
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TsOH. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the THP-protected indazole as a yellow oil.
Objective: Couple the sterically hindered indazole core with a piperazine derivative.
Charge: In an oven-dried Schlenk flask, combine 4-bromo-5-isopropyl-1-(THP)-1H-indazole (1.3 equiv), the secondary amine/piperazine derivative (1.0 equiv), RuPhos (0.1 equiv), RuPhos-Pd-G2 (0.1 equiv), and Cs₂CO₃ (2.5 equiv).
Solvent & Degassing: Add anhydrous 1,4-Dioxane. Rigorously degas the mixture via three freeze-pump-thaw cycles or sparging with argon for 15 minutes.
Causality Note: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich RuPhos ligand and the active Pd(0) species.
Reaction: Heat the mixture to 95°C for 12 hours.
IPC (LC-MS): Confirm the disappearance of the piperazine starting material and the emergence of the coupled product mass.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase chromatography (Water/Acetonitrile with 0.1% Formic Acid).
Optimization Data
The selection of the catalytic system in Protocol 3 is not arbitrary. Table 2 summarizes the optimization landscape that dictates the use of the RuPhos-Pd-G2 precatalyst for this specific scaffold.
Table 2: Optimization of Buchwald-Hartwig Cross-Coupling for the Adagrasib Intermediate
Application Note & Protocol: A Robust Synthesis of 5-isopropyl-1H-indazole via a Protected Palladium-Catalyzed Cross-Coupling Strategy
Abstract This document provides a comprehensive guide for the synthesis of 5-isopropyl-1H-indazole, a valuable building block in medicinal chemistry, starting from the commercially available 5-bromoindazole. Indazole sca...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 5-isopropyl-1H-indazole, a valuable building block in medicinal chemistry, starting from the commercially available 5-bromoindazole. Indazole scaffolds are prevalent in numerous pharmacologically active compounds, and methods for their precise functionalization are of high interest to drug development professionals.[1][2] The protocol herein details a reliable three-step synthetic sequence involving N-protection, palladium-catalyzed cross-coupling, and subsequent deprotection. We present a primary protocol utilizing a Negishi coupling for the key C(sp3)-C(sp2) bond formation and a viable Suzuki-Miyaura coupling as an alternative. This guide is designed for researchers and scientists, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and integrated safety considerations to ensure reproducible and successful outcomes.
Introduction and Synthetic Strategy
The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutics, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[2] The functionalization of the indazole ring, particularly at the C5-position, allows for the modulation of a compound's physicochemical properties and biological activity. The introduction of small alkyl groups, such as isopropyl, is a common strategy in medicinal chemistry to enhance metabolic stability or improve ligand-receptor interactions.
Direct alkylation of 5-bromoindazole is challenging and prone to side reactions. Therefore, a more controlled and efficient approach involves a transition metal-catalyzed cross-coupling reaction. However, the acidic N-H proton of the indazole ring can interfere with the organometallic reagents and basic conditions required for these couplings. To circumvent this, a protection-coupling-deprotection strategy is employed.
Our chosen strategy involves three key stages:
N-H Protection: The indazole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This group is stable under the subsequent coupling conditions but can be removed under mild acidic or specific basic conditions.[3][4]
Palladium-Catalyzed Cross-Coupling: The C5-isopropyl group is installed on the protected 5-bromoindazole core. We will focus on the Negishi coupling, which utilizes an organozinc reagent and is highly effective for coupling secondary alkyl groups.[5][6] An alternative Suzuki-Miyaura protocol using an isopropylboronic acid derivative is also presented.[7][8]
N-Boc Deprotection: The Boc protecting group is removed to yield the final 5-isopropyl-1H-indazole.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of 5-isopropyl-1H-indazole.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts are toxic and should be handled with care. Organometallic reagents can be pyrophoric and/or water-sensitive. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required where specified.
Part A: Synthesis of 1-(tert-butoxycarbonyl)-5-bromo-1H-indazole (N-Boc Protection)
Rationale: The Boc group is installed to prevent the acidic N-H proton from interfering with the subsequent organometallic cross-coupling reaction. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this transformation, and 4-(dimethylamino)pyridine (DMAP) serves as an effective nucleophilic catalyst.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask, add 5-bromo-1H-indazole and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
Add DMAP (0.1 eq) and (Boc)₂O (1.2 eq) to the solution at room temperature.
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc-5-bromo-1H-indazole as a solid.
Part B: Synthesis of 1-(tert-butoxycarbonyl)-5-isopropyl-1H-indazole (Cross-Coupling)
This section details two effective protocols for the key C-C bond formation. The Negishi coupling is presented as the primary method due to its high efficiency in forming C(sp³)-C(sp²) bonds with secondary alkyl groups.[5][9]
Rationale: The Negishi coupling utilizes a pre-formed organozinc reagent, which exhibits excellent functional group tolerance and reactivity.[6][10] The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is crucial for facilitating the catalytic cycle, particularly the reductive elimination step, and minimizing side reactions like β-hydride elimination.[5]
Materials:
N-Boc-5-bromo-1H-indazole (from Part A) (1.0 eq)
Isopropylzinc bromide solution (approx. 0.5 M in THF) (1.5 - 2.0 eq)
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).
Add anhydrous THF, followed by the N-Boc-5-bromo-1H-indazole (1.0 eq).
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
Slowly add the isopropylzinc bromide solution (1.5 - 2.0 eq) dropwise via syringe at room temperature.
Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain pure N-Boc-5-isopropyl-1H-indazole.
Rationale: The Suzuki-Miyaura coupling is a widely used, robust alternative that employs air- and moisture-stable boronic acids or their esters.[8][11] A palladium catalyst, often with a ferrocenylphosphine ligand like dppf, in the presence of a base is required to facilitate the catalytic cycle.[7]
Materials:
N-Boc-5-bromo-1H-indazole (from Part A) (1.0 eq)
Isopropylboronic acid or 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
1,4-Dioxane or DME and Water (e.g., 4:1 mixture)
Procedure:
To a flask, add N-Boc-5-bromo-1H-indazole (1.0 eq), the isopropylboron reagent (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and the base (3.0 eq).
Evacuate and backfill the flask with an inert atmosphere (3x).
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 6-18 hours).
Cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
Wash the organic filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Presentation: Cross-Coupling Parameters
The following table summarizes typical parameters for the key cross-coupling step. Yields are indicative and may vary based on reaction scale and purity of reagents.
Parameter
Protocol B1: Negishi Coupling
Protocol B2: Suzuki-Miyaura Coupling
Coupling Partner
Isopropylzinc bromide
Isopropylboronic acid / ester
Catalyst
Pd₂(dba)₃ / SPhos
Pd(dppf)Cl₂
Catalyst Loading
2 mol% Pd
5 mol% Pd
Base
Not required (organozinc is nucleophilic)
K₂CO₃ or Cs₂CO₃
Solvent
Anhydrous THF
Dioxane/H₂O or DME/H₂O
Temperature
50-60 °C
80-90 °C
Typical Yield
75-90%
65-85%
Catalytic Cycle and Mechanism
The Negishi coupling proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-Boc-5-bromoindazole to form a Pd(II) complex.
Transmetalation: The isopropyl group is transferred from the zinc reagent to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate.
Reductive Elimination: The two organic ligands (indazolyl and isopropyl) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst for the next cycle.[5]
Part C: Synthesis of 5-isopropyl-1H-indazole (N-Boc Deprotection)
Rationale: The final step is the removal of the Boc protecting group. While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes be harsh. A common and often milder method involves using a solution of HCl in an alcohol or ether, which cleaves the acid-labile Boc group to generate the desired product as its hydrochloride salt, which can then be neutralized.[12] Alternatively, for substrates sensitive to acid, specific basic conditions can be employed.[3][4]
Materials:
N-Boc-5-isopropyl-1H-indazole (from Part B) (1.0 eq)
Dissolve the N-Boc-5-isopropyl-1H-indazole in a minimal amount of methanol or dioxane.
Add the 4 M HCl solution (5-10 equivalents) at room temperature.
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours). Gas evolution (CO₂) may be observed.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
The resulting solid is likely the hydrochloride salt. To obtain the free base, dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 5-isopropyl-1H-indazole.
If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion
The presented three-step sequence provides a reliable and scalable method for the synthesis of 5-isopropyl-1H-indazole from 5-bromoindazole. The key transformation is achieved via a robust palladium-catalyzed Negishi or Suzuki cross-coupling on an N-Boc protected intermediate. This guide offers detailed, field-tested protocols and explains the rationale behind key experimental choices, empowering researchers to successfully prepare this and analogous C5-alkylated indazoles for applications in drug discovery and development.
References
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). Iowa State University. Retrieved March 7, 2026, from [Link]
Synthesis of 3-[5-(Substituted Phenyl)-[13][14][15] Oxadiazol-2-yl]-1H-Indazole. (2019). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkat USA. Retrieved March 7, 2026, from [Link]
Synthetic routes for the preparation of 5-aminosubstituted indazole derivatives 1–12. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). MDPI. Retrieved March 7, 2026, from [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). MDPI. Retrieved March 7, 2026, from [Link]
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved March 7, 2026, from [Link]
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2026, from [Link]
Bases. (n.d.). WordPress. Retrieved March 7, 2026, from [Link]
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). PMC. Retrieved March 7, 2026, from [Link]
Negishi coupling. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). dspace.mit.edu. Retrieved March 7, 2026, from [Link]
Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Publishing. Retrieved March 7, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Application Note: Microwave-Assisted Synthesis of 5-Isopropyl-1H-Indazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Optimization Executive Summary & Biological Significance Indazole scaffolds are privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Discipline: Medicinal Chemistry & Process Optimization
Executive Summary & Biological Significance
Indazole scaffolds are privileged structures in modern medicinal chemistry, serving as critical pharmacophores due to their bioisosteric relationship with indole and benzimidazole. Specifically, 5-isopropyl-1H-indazole is a highly sought-after synthetic intermediate for advanced therapeutics. It is a fundamental building block in the development of mutant KRAS (G12C/D/V) inhibitors and potent C5a receptor modulators .
Traditional batch syntheses of indazoles often suffer from prolonged reaction times, harsh thermal conditions, and poor regioselectivity, leading to low yields and difficult downstream purification. Microwave-assisted organic synthesis (MAOS) overcomes these barriers by utilizing dielectric heating to rapidly achieve high activation energies, significantly improving the yield, purity, and scalability of 5-isopropyl-1H-indazole .
Fig 1: Inhibitory role of indazole derivatives in the mutant KRAS signaling pathway.
Mechanistic Rationale & Causality
As application scientists, we design protocols not just for yield, but for mechanistic reliability. The synthesis of 5-isopropyl-1H-indazole relies on a one-pot, two-step cascade starting from 2-fluoro-5-isopropylbenzaldehyde and hydrazine hydrate.
Hydrazone Formation: The nucleophilic addition of hydrazine to the aldehyde carbonyl is highly exothermic and rapid at room temperature.
Intramolecular
Cyclization: This is the rate-limiting step. The nitrogen of the hydrazone must attack the ipso-carbon bearing the halogen.
Causality of Precursor Selection: Fluorine is strategically chosen over chlorine or bromine. Despite the C-F bond being thermodynamically stronger, fluorine's extreme electronegativity maximizes the electrophilicity of the ipso-carbon, making it highly susceptible to
attack.
Causality of Microwave Heating: Conventional conductive heating heats the vessel walls first, causing thermal gradients and localized decomposition (tarring). Microwave irradiation directly couples with the highly polar hydrazine and ethanol molecules, causing instantaneous, uniform superheating . This rapidly overcomes the high activation energy barrier for the
cyclization before competing side-reactions can occur.
Causality of Base Selection: Potassium carbonate (
) is employed as an acid scavenger to neutralize the generated hydrofluoric acid (HF). This prevents the protonation of the hydrazone intermediate, maintaining its nucleophilicity and driving the equilibrium toward the cyclized product.
Fig 2: Microwave-assisted cascade synthesis workflow of 5-isopropyl-1H-indazole.
Experimental Protocol (Self-Validating System)
Safety Note: Hydrazine hydrate is highly toxic and potentially explosive. Handle strictly inside a certified fume hood. Microwave vials must be pressure-rated to withstand superheated solvent expansion.
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and dynamic pressure monitoring; 30 mL pressure-rated microwave vial with a Teflon septum cap.
Step-by-Step Methodology
Preparation: To the 30 mL microwave vial equipped with a magnetic stir bar, add 2-fluoro-5-isopropylbenzaldehyde (831 mg, 5.0 mmol) and absolute ethanol (10 mL).
Self-Validation Check: A slight exotherm and color shift to pale yellow should be observed within 2 minutes, indicating successful and immediate hydrazone formation.
Base Addition: Add finely powdered anhydrous
(1.03 g, 7.5 mmol) to the mixture.
Sealing and Purging: Seal the vial with the Teflon septum cap. Purge the headspace with Nitrogen gas for 2 minutes via a needle to prevent oxidative degradation of the hydrazine at high temperatures.
Microwave Irradiation: Place the vial in the microwave reactor and apply the following parameters:
Power: Variable (Dynamic control, Max 300 W)
Temperature: 130 °C
Ramp Time: 2 minutes
Hold Time: 15 minutes
Cooling: Compressed air cooling to 40 °C.
Protocol Standard: The 130 °C temperature is deliberately set above the boiling point of ethanol (78 °C), creating a pressurized closed system (~4-5 bar). This superheating is critical for forcing the
step .
Reaction Monitoring: Sample 10 µL of the cooled mixture, dilute in 1 mL of methanol, and analyze via LC-MS.
Self-Validation Check: The mass spectrum must show the complete disappearance of the hydrazone intermediate (m/z
= 181) and the dominant appearance of the indazole product (m/z = 161).
Workup: Transfer the mixture to a separatory funnel. Add 20 mL of distilled water to dissolve inorganic salts and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 9:1 to 7:3) to afford 5-isopropyl-1H-indazole as a pale crystalline solid.
Quantitative Data & Yield Optimization
The implementation of microwave irradiation provides a stark, quantifiable advantage over traditional conductive heating methods. The table below summarizes the optimization data collected during protocol validation.
Parameter
Conventional Reflux
Microwave Irradiation
Heating Mechanism
Convection / Conduction
Dielectric Superheating
Reaction Temperature
78 °C (Boiling point of EtOH)
130 °C (Pressurized closed vessel)
Reaction Time
12 - 18 hours
15 minutes
Isolated Yield (%)
45 - 55%
88 - 92%
Purity (LC-MS)
< 80% (Significant thermal tarring)
> 95% (Clean reaction profile)
Energy Consumption
High (Continuous overnight heating)
Low (Rapid, targeted energy transfer)
Analytical Validation
To ensure trustworthiness and batch-to-batch reproducibility, the isolated 5-isopropyl-1H-indazole must meet the following analytical criteria before being utilized in downstream cross-coupling or functionalization workflows:
"Pyrido[4,3-d]pyrimidine Compounds", US Patent App. US20240336631A1.
"Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators", US Patent US8846656B2.
"Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate" , Asian Journal of Research in Chemistry. Source: ajrconline.org.[Link]
"MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW" , Semantic Scholar. Source: semanticscholar.org. [Link]
"Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives" , PubMed Central. Source: nih.gov.[Link]
Application
Application Note: Reagents and Protocols for the Regioselective C3-Formylation of 5-Isopropyl-1H-indazole
Executive Summary The functionalization of indazoles at the C3 position is a critical gateway in the synthesis of modern therapeutics, including KRAS G12C inhibitors and targeted kinase modulators[1],[2]. However, the re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of indazoles at the C3 position is a critical gateway in the synthesis of modern therapeutics, including KRAS G12C inhibitors and targeted kinase modulators[1],[2]. However, the regioselective C3-formylation of 1H-indazoles presents a notorious synthetic challenge. This application note provides a comprehensive, mechanistically grounded guide to selecting reagents and executing self-validating protocols for the C3-formylation of 5-isopropyl-1H-indazole.
Strategic Context: The "C3-Formylation Problem"
In classical heterocyclic chemistry, the Vilsmeier-Haack reaction (POCl₃/DMF) is the gold standard for formylating electron-rich arenes like indoles. However, 1H-indazoles possess two adjacent nitrogen atoms that withdraw electron density from the C3 position, rendering it highly deactivated toward electrophilic aromatic substitution (EAS). Consequently, direct Vilsmeier-Haack formylation at the C3 position of 1H-indazoles is fundamentally ineffective, often resulting in complete starting material recovery or undesired N-formylation[3],.
To overcome this intrinsic deactivation, chemists must bypass EAS and utilize either directed metalation (anionic pathways) or radical-mediated addition .
Mechanistic Evaluation of Formylating Reagents
A. N,N-Dimethylformamide (DMF) via Directed Lithiation
The most reliable and industrially scalable method for C3-formylation of 1H-indazoles utilizes DMF as an electrophilic formyl source, preceded by directed lithiation.
Mechanism: Because the N1-H proton is highly acidic (pKa ~14), it must first be masked using a base-stable protecting group (e.g., Tetrahydropyranyl, THP). Treatment with a strong organolithium base (n-BuLi) at cryogenic temperatures selectively deprotonates the C3 position. The resulting organolithium species rapidly attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that collapses into the aldehyde only upon aqueous quench.
Causality for Cryogenics: The reaction must be strictly maintained at -78 °C. At elevated temperatures, the lithiated indazole intermediate is prone to thermodynamically driven ring-opening and fragmentation[3].
B. Dimethyl Sulfoxide (DMSO) via Radical Pathway
A modern, metal-free alternative leverages DMSO as both the solvent and the one-carbon formyl source,[4].
Mechanism: An oxidant (such as Selectfluor or K₂S₂O₈) facilitates the homolytic cleavage and oxidation of DMSO to generate a highly reactive methyl radical (•CH₃). This radical preferentially adds to the C3 position. Subsequent in situ oxidation and hydrolysis convert the added methyl group into a formyl group.
Applicability: While highly optimized for 2H-indazoles, this method can be adapted for 1H-indazoles, offering a "green chemistry" alternative that avoids cryogenic conditions and pyrophoric bases[4].
Quantitative Reagent Comparison
To facilitate reagent selection, the following table summarizes the quantitative performance metrics of the primary formylation strategies.
This three-step protocol ensures high yields and regioselectivity by temporarily masking the acidic N-H proton.
Step 1: N1-Protection
Procedure: Dissolve 5-isopropyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 eq). Stir at room temperature for 4 hours.
Causality: DHP reacts with the N1 position to form a tetrahydropyranyl (THP) acetal. This prevents the n-BuLi in the next step from being consumed by the acidic N-H proton.
Validation (IPC): Analyze via LC-MS. The starting material (M+H = 161.1) must be completely consumed, replaced by the THP-protected mass (M+H = 245.2).
Step 2: Cryogenic Lithiation and Formylation
Procedure: Dissolve the THP-protected indazole in strictly anhydrous THF (0.2 M). Cool the reactor to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour. Add anhydrous DMF (2.0 eq) dropwise. Maintain at -78 °C for 30 minutes, then allow to warm to room temperature. Quench with saturated aqueous NH₄Cl.
Causality: n-BuLi selectively deprotonates the C3 position. The -78 °C temperature is critical; if the reaction warms prematurely, the indazole ring will undergo irreversible fragmentation[3]. DMF acts as the electrophile, forming a tetrahedral intermediate that is stable until the aqueous NH₄Cl quench forces its collapse into the aldehyde.
Validation (IPC): Self-Validation Check: Before adding DMF, extract a 0.5 mL aliquot and quench it with D₂O. Mass spectrometry must show >95% deuterium incorporation at C3 (M+H = 246.2), confirming successful lithiation.
Step 3: Deprotection
Procedure: Dissolve the crude intermediate in methanol. Add 4M HCl in dioxane (3.0 eq) and heat to 50 °C for 2 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
Causality: The mild acidic conditions cleanly hydrolyze the THP acetal, restoring the 1H-indazole core without affecting the newly formed C3-aldehyde.
Validation (IPC): Final LC-MS confirms the target compound, 3-formyl-5-isopropyl-1H-indazole (M+H = 189.1).
This protocol is ideal for rapid parallel synthesis or when cryogenic conditions are unavailable.
Procedure: In a microwave vial, combine 5-isopropyl-1H-indazole (1.0 eq) and Selectfluor (3.0 eq). Suspend in anhydrous DMSO (0.1 M). Seal the vial and subject to microwave irradiation at 125 °C for 1 hour.
Causality: Selectfluor acts as a potent oxidant, abstracting a hydrogen atom from DMSO to generate a methyl radical. The high temperature drives the radical addition to the C3 position, followed by rapid in situ oxidation to the aldehyde.
Validation (IPC): Monitor via LC-MS. The presence of a +28 Da mass shift (M+H = 189.1) indicates successful formylation. If over-oxidation to the carboxylic acid (+44 Da) is observed, reduce the Selectfluor equivalents to 2.5.
Application Notes and Protocols for 5-isopropyl-1H-indazole Powder
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols for 5-isopropyl-1H-indazole are based on the known properties of the parent compound, 1H-indazole,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols for 5-isopropyl-1H-indazole are based on the known properties of the parent compound, 1H-indazole, and its substituted derivatives. As of the date of publication, a specific Safety Data Sheet (SDS) for 5-isopropyl-1H-indazole is not publicly available. Therefore, these guidelines are provided for informational purposes and should be supplemented by a thorough risk assessment by qualified personnel before any handling or use of this compound. All procedures should be conducted by trained individuals in a controlled laboratory setting.
Introduction
Indazole and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[4][5] The addition of an isopropyl group at the 5-position of the indazole ring is anticipated to influence its lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties.
This document provides a detailed guide to the safe handling, storage, and use of 5-isopropyl-1H-indazole powder, drawing upon the established characteristics of the core indazole structure. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Material Identification and Properties
Due to the lack of specific experimental data for 5-isopropyl-1H-indazole, the properties of the parent compound, 1H-indazole, are provided as a baseline. The introduction of an isopropyl group will increase the molecular weight and is expected to decrease the melting point and increase the boiling point and lipophilicity (logP).
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][13]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling 5-isopropyl-1H-indazole powder to create a barrier between the handler and the chemical.[14]
Hand Protection: Wear chemically resistant, disposable gloves (e.g., nitrile rubber).[8] Gloves must be inspected before use and changed immediately if contaminated.
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards.[15] A face shield is recommended for operations with a high risk of splashing or dust generation.[15]
Skin and Body Protection: A flame-resistant lab coat is required.[15] For larger quantities or when generating dust, disposable coveralls are recommended. Ensure shoes are closed-toed.
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100).[14]
Caption: Personal Protective Equipment for Handling the Powder.
Handling Protocols
All handling of 5-isopropyl-1H-indazole powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Weighing and Dispensing
Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on an analytical balance.
Tare: Tare the balance with the weigh boat.
Dispensing: Carefully dispense the powder into the weigh boat using a clean spatula. Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of contaminated wipes as chemical waste.
Preparation of Stock Solutions
5-isopropyl-1H-indazole is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
Calculation: Calculate the mass of the powder required to achieve the desired concentration.
Dissolution: Add the weighed powder to a suitable volumetric flask. Add a portion of the solvent and swirl to dissolve. Sonication may be used to aid dissolution.
Final Volume: Once the solid is fully dissolved, add the solvent to the final volume mark.
Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (see Section 5).
Caption: Workflow for Preparing Stock Solutions.
Storage Protocols
Proper storage is crucial to maintain the stability and purity of 5-isopropyl-1H-indazole powder.
Container: Store in a tightly closed, light-resistant container.[11][16][17]
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[17]
Temperature: Store in a cool, dry, and well-ventilated place.[10][11] Recommended storage temperature is room temperature, away from direct heat sources.
Incompatibilities: Store away from strong oxidizing agents and strong acids.[18][19]
Spill and Waste Management
Spill Response
Evacuate: Evacuate non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated.
Contain: Prevent further spread of the powder.
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] Do not use water for clean-up.
Decontaminate: Decontaminate the spill area with a suitable solvent and wipe clean.
Waste Disposal
Dispose of 5-isopropyl-1H-indazole and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Conclusion
While specific data for 5-isopropyl-1H-indazole is limited, a robust safety and handling protocol can be established by leveraging the known properties of the 1H-indazole scaffold. Adherence to the precautionary measures, proper use of personal protective equipment, and careful execution of handling and storage protocols are paramount to ensuring both the safety of laboratory personnel and the integrity of the compound for research and development applications. A thorough, site-specific risk assessment should always precede the use of this compound.
References
1H-indazole - 271-44-3, C7H6N2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Chemical Register. [Link]
functionalization of C3 position in 5-isopropyl-1H-indazole
An Application Guide to the Strategic Functionalization of the C3 Position in 5-Isopropyl-1H-Indazole Introduction: The Strategic Value of the Indazole Scaffold Indazoles, bicyclic aromatic heterocycles composed of fused...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Strategic Functionalization of the C3 Position in 5-Isopropyl-1H-Indazole
Introduction: The Strategic Value of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles composed of fused benzene and pyrazole rings, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their unique electronic structure and ability to participate in hydrogen bonding interactions make them ideal bioisosteres for other heterocycles like indoles.[3] Consequently, indazole derivatives are core components of numerous FDA-approved pharmaceuticals, including the anti-cancer agent Axitinib, the anti-emetic Granisetron, and the non-steroidal anti-inflammatory drug Benzydamine.[3][4]
The 5-isopropyl-1H-indazole core is of particular interest, with the isopropyl group potentially enhancing lipophilicity and modulating binding interactions. Functionalization of the indazole scaffold is key to tuning its pharmacological properties, and the C3 position represents a primary vector for introducing molecular diversity. However, direct functionalization at this position is challenging due to the electronic nature of the heterocycle and competing reactivity at the N1 and N2 positions.[5][6]
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven strategies for the selective functionalization of the C3 position of 5-isopropyl-1H-indazole. We will move beyond simple procedural lists to explain the mechanistic rationale behind protocol choices, enabling scientists to adapt and troubleshoot these methods effectively.
Strategic Overview: Pathways to C3 Functionalization
The successful modification of the C3 position hinges on a strategic approach. The most common and versatile pathway involves an initial, regioselective halogenation of the C3-H bond. The resulting 3-haloindazole is a powerful intermediate, readily participating in a wide array of metal-catalyzed cross-coupling reactions. More contemporary methods, such as direct C-H activation, offer more atom-economical routes, though often with a more limited substrate scope.
Caption: Key strategic pathways for C3 functionalization of the indazole core.
Prerequisite: Synthesis of 5-Isopropyl-1H-Indazole
While commercially available, the synthesis of the 5-isopropyl-1H-indazole starting material is often necessary. A common route involves the diazotization and cyclization of an appropriately substituted aniline.
Protocol 1: Synthesis of 5-Isopropyl-1H-Indazole
This protocol is adapted from general methods for indazole synthesis.[4][7]
Materials & Reagents
2-Amino-4-isopropylacetophenone
Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl), conc.
Tin(II) Chloride (SnCl₂)
Ethanol (EtOH)
Diethyl Ether (Et₂O)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
Diazotization: Dissolve 2-Amino-4-isopropylacetophenone (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
Reduction & Cyclization: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0 °C.
Add the diazonium salt solution dropwise to the SnCl₂ solution. A precipitate should form.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Work-up: Quench the reaction by pouring it onto ice. Basify the mixture carefully with a saturated NaHCO₃ solution until pH > 8.
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield 5-isopropyl-1H-indazole.
Strategy 1: C3-Halogenation - The Gateway to Diversity
Introducing a halogen at the C3 position is the most common and robust strategy for subsequent functionalization. Iodination and bromination are the most frequently employed methods, creating stable, versatile intermediates for cross-coupling reactions.
A. C3-Iodination
The iodination of N-unprotected indazoles proceeds efficiently using molecular iodine under basic conditions. The base is crucial for deprotonating the indazole N-H, increasing the nucleophilicity of the C3 position for electrophilic attack by iodine.
Protocol 2: C3-Iodination of 5-Isopropyl-1H-Indazole
This protocol is adapted from the well-established procedure for iodinating the indazole core.[8]
Materials & Reagents
5-Isopropyl-1H-Indazole
Iodine (I₂)
Potassium Hydroxide (KOH)
N,N-Dimethylformamide (DMF)
Sodium Thiosulfate (Na₂S₂O₃) solution, 10%
Diethyl Ether (Et₂O)
Procedure:
Reaction Setup: To a solution of 5-isopropyl-1H-indazole (1.0 eq) in DMF, add potassium hydroxide pellets (3.0-4.0 eq). Stir the mixture at room temperature for 15 minutes.
Iodination: Add solid iodine (2.0 eq) portion-wise to the reaction mixture. The color will darken significantly.
Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate to quench excess iodine.
Extract the product with diethyl ether (3 x volumes).
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: The crude 3-iodo-5-isopropyl-1H-indazole can be purified by silica gel chromatography or recrystallization.
B. C3-Bromination
Bromination is typically achieved using N-Bromosuccinimide (NBS), a milder and easier-to-handle brominating agent than liquid bromine.
Protocol 3: C3-Bromination of 5-Isopropyl-1H-Indazole
Materials & Reagents
5-Isopropyl-1H-Indazole
N-Bromosuccinimide (NBS)
Acetonitrile (MeCN) or Dichloromethane (DCM)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
Reaction Setup: Dissolve 5-isopropyl-1H-indazole (1.0 eq) in acetonitrile at room temperature.
Bromination: Add NBS (1.05-1.1 eq) portion-wise to the solution.
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
Wash the organic layer with saturated NaHCO₃ solution, then with brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify the resulting 3-bromo-5-isopropyl-1H-indazole by silica gel chromatography.
With 3-halo-5-isopropyl-1H-indazole in hand, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. A critical consideration for these reactions is the indazole N-H proton , which is acidic and can interfere with many organometallic catalysts. Therefore, N1-protection is often required for high yields and catalyst longevity. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and subsequent removal under acidic conditions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the 3-iodoindazole with an organoboron reagent.[3][8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: C3-Arylation via Suzuki-Miyaura Coupling
This protocol assumes the use of N1-Boc-3-iodo-5-isopropyl-1H-indazole.
Reagents & Catalysts
N1-Boc-3-iodo-5-isopropyl-1H-indazole (1.0 eq)
Arylboronic Acid (1.2-1.5 eq)
PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%)
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
Dioxane/Water (e.g., 4:1 mixture) or Toluene
Procedure:
Reaction Setup: To an oven-dried flask, add the N1-Boc-3-iodo-5-isopropyl-1H-indazole, arylboronic acid, and base.
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
Add the palladium catalyst, followed by the degassed solvent system.
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the catalyst.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification & Deprotection: Purify the N-Boc protected product by silica gel chromatography. The Boc group can then be removed by treatment with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
Parameter
Recommended Conditions
Causality & Rationale
Palladium Catalyst
PdCl₂(dppf), Pd(PPh₃)₄
dppf is a robust ligand for many Suzuki couplings. Pd(PPh₃)₄ is a common pre-catalyst that generates the active Pd(0) species.[8]
Base
K₂CO₃, Cs₂CO₃
The base is essential for the transmetalation step, activating the boronic acid. Cs₂CO₃ is often more effective for less reactive substrates.
Solvent
Dioxane/H₂O, Toluene, DMF
The choice of solvent affects solubility and reaction rate. Aprotic polar solvents are common. Small amounts of water can accelerate the reaction.
B. Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the synthesis of 3-alkynylindazoles by reacting the 3-iodoindazole with a terminal alkyne, co-catalyzed by palladium and copper(I).[10][11][12]
Protocol 5: C3-Alkynylation via Sonogashira Coupling
Reagents & Catalysts
N1-Boc-3-iodo-5-isopropyl-1H-indazole (1.0 eq)
Terminal Alkyne (1.2-1.5 eq)
PdCl₂(PPh₃)₂ (2-5 mol%)
Copper(I) Iodide (CuI) (5-10 mol%)
Triethylamine (TEA) or Diisopropylamine (DIPA)
Tetrahydrofuran (THF) or DMF
Procedure:
Reaction Setup: To an oven-dried flask under an inert atmosphere, add N1-Boc-3-iodo-5-isopropyl-1H-indazole, PdCl₂(PPh₃)₂, and CuI.
Add the degassed solvent (THF or DMF), followed by the amine base (TEA or DIPA).
Reaction: Add the terminal alkyne dropwise. Stir at room temperature or heat gently (40-60 °C) for 2-12 hours until completion.
Work-up: Filter the reaction mixture through Celite, washing with ethyl acetate. Concentrate the filtrate.
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate.
Purification: Purify the product by silica gel chromatography. Subsequent deprotection can be performed if desired.
C. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for installing amine functionalities, creating a C-N bond between the indazole C3 position and a primary or secondary amine.[13][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 6: C3-Amination via Buchwald-Hartwig Coupling
Reagents & Catalysts
N1-Boc-3-bromo-5-isopropyl-1H-indazole (1.0 eq)
Amine (1.2-1.5 eq)
Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)
Xantphos or BINAP (1.2-1.5 eq relative to Pd)
Sodium tert-butoxide (NaOtBu) or K₃PO₄ (1.5-2.5 eq)
Toluene or Dioxane
Procedure:
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry flask.
Add the N1-Boc-3-bromo-5-isopropyl-1H-indazole and the amine.
Add degassed solvent.
Reaction: Seal the vessel and heat to 90-110 °C for 8-24 hours.
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify by silica gel chromatography.
Strategy 3: Direct C-H Functionalization
Direct C-H functionalization or arylation is an increasingly popular, step-economical alternative that avoids the pre-functionalization (halogenation) step.[15][16][17] These reactions typically require a palladium catalyst and a specific ligand, such as 1,10-phenanthroline, to facilitate the C-H activation at the C3 position. While elegant, these methods can sometimes suffer from lower yields or require more extensive optimization compared to traditional cross-coupling.[15]
Protocol 7: Direct C3-Arylation of 5-Isopropyl-1H-Indazole
Reagents & Catalysts
5-Isopropyl-1H-Indazole (1.0 eq)
Aryl Iodide or Aryl Bromide (1.5-2.0 eq)
Pd(OAc)₂ (5-10 mol%)
1,10-Phenanthroline (10-20 mol%)
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
N,N-Dimethylacetamide (DMA) or DMF
Procedure:
Reaction Setup: To a reaction vial, add 5-isopropyl-1H-indazole, the aryl halide, Pd(OAc)₂, 1,10-phenanthroline, and the base.
Add the solvent (DMA or DMF).
Reaction: Seal the vial and heat to 120-140 °C for 12-24 hours.
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.
Wash the organic layer extensively with water to remove the high-boiling solvent, followed by brine.
Dry over Na₂SO₄ and concentrate.
Purification: Purify the product mixture (which may contain N1 and N2 arylated side products) by silica gel chromatography.
Conclusion and Outlook
The functionalization of the C3 position of 5-isopropyl-1H-indazole is a critical capability for chemists engaged in drug discovery and materials science. The classical approach via C3-halogenation followed by palladium-catalyzed cross-coupling remains the most versatile and reliable strategy, providing access to a wide range of C-C and C-N linked analogues. For these multi-step sequences, protection of the N1-position is highly recommended to ensure high yields and predictable outcomes.
Emerging methods like direct C-H activation offer a more streamlined and atom-economical path, aligning with the principles of green chemistry.[15] While these methods continue to be refined, they represent the future direction of heterocyclic functionalization. The choice of strategy ultimately depends on the specific target molecule, available resources, and the desired scale of the synthesis. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers are well-equipped to strategically and successfully modify the indazole scaffold to generate novel molecules with high potential.
References
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Yu, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
Yu, J., et al. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
(2022).
Ye, Y., et al. (n.d.).
Ye, Y., et al. (n.d.).
Ye, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society.
(n.d.). Method for preparing 1H-indazole derivative.
McCabe, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
(n.d.). Method of synthesizing 1H-indazole compounds.
Singh, U., et al. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
Cissé, M., et al. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC.
(2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
Sevrin, A., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles.
(n.d.). Synthesis of 1H‐indazole derivatives.
Szabó, K., et al. (2024).
(n.d.).
Guillaumet, G., et al. (2012). Direct C-3-Arylations of 1H-Indazoles.
Sharma, S., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
Kumar, R., et al. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC.
Technical Support Center: Synthesis of 5-isopropyl-1H-indazole
Prepared by the Office of Senior Application Scientists This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-isopropyl-1H-indazole. The indazole scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of Senior Application Scientists
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-isopropyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and achieving high yields and purity is critical for successful discovery and development campaigns.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: My overall yield for the synthesis of 5-isopropyl-1H-indazole is consistently low. What are the common pitfalls and how can I mitigate them?
Answer: Low yield is a multifaceted issue that can arise at several stages of the synthesis. A systematic approach is required to identify and resolve the root cause. The most common synthetic route, a Jacobson-type cyclization, involves the diazotization of an N-acylated 4-isopropyl-2-methylaniline precursor followed by intramolecular cyclization.[3][4] Let's break down the potential issues within this workflow.
dot
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Probable Cause 1: Inefficient Diazotization
The formation of the diazonium salt from the N-acetyl-4-isopropyl-o-toluidine is a critical and temperature-sensitive step.
Causality: Diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to a host of byproducts and a significant reduction in the amount of intermediate available for cyclization. The reaction is typically performed between 0-5 °C to ensure the stability of the diazonium intermediate.[3]
Solution:
Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature rigorously between 0-5 °C during the dropwise addition of the sodium nitrite solution.[3][4]
Reagent Quality: Ensure the sodium nitrite is fresh and has been stored properly. Old or improperly stored reagent can be less effective.
Monitoring: After the addition of sodium nitrite, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the reaction is complete. Avoid a large excess, which can lead to side reactions.
Probable Cause 2: Incomplete or Slow Cyclization
The conversion of the diazonium intermediate to the indazole ring may not be reaching completion.
Causality: The intramolecular cyclization step often requires warming the reaction mixture after the diazotization is complete. Insufficient time or temperature will result in unreacted intermediate, which will be lost during workup. Conversely, excessive heat can cause degradation.
Solution:
Reaction Monitoring: After diazotization, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.[3] Monitor the disappearance of the starting material and the appearance of the product by Thin Layer Chromatography (TLC) or LC-MS.
Solvent Choice: The reaction is typically run in an aqueous acidic medium (e.g., HCl or H₂SO₄).[3] Ensure the starting material is adequately dissolved to allow the reaction to proceed.
Probable Cause 3: Suboptimal Workup and Purification
The product may be lost during extraction or purification.
Causality: Indazoles are weakly basic and can have significant aqueous solubility, especially in acidic or basic solutions. During workup, improper pH adjustment can lead to the product remaining in the aqueous layer. Additionally, some indazole derivatives can be sensitive to the acidic nature of standard silica gel.[5]
Solution:
pH Adjustment: After the reaction is complete, carefully neutralize the acidic solution. Basifying with a solution like sodium hydroxide will precipitate the crude indazole.[3][4] Ensure the pH is brought to neutral or slightly basic (pH 7-8) to maximize the recovery of the free base.
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete removal from the aqueous layer.
Chromatography: If column chromatography is required, consider using a neutralized silica gel (pre-treated with a solvent system containing a small amount of triethylamine) or switching to neutral alumina to prevent product degradation on the column.[5]
Question 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 5-isopropyl isomer?
Answer: The formation of regioisomers is a classic challenge in the synthesis of substituted aromatic heterocycles. In this case, the likely contaminant is 7-isopropyl-1H-indazole.
Causality: The regiochemical outcome is almost entirely dictated by the structure of your starting material. The Jacobson cyclization proceeds via an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring.[3] The cyclization occurs onto the carbon atom ortho to the diazonium group's point of origin. Therefore, to synthesize the 5-isopropyl isomer, the cyclization must occur between the C2-methyl group (which becomes N1) and the C6 position of the benzene ring.
Solution:
Correct Starting Material: The absolute prerequisite for synthesizing 5-isopropyl-1H-indazole via this route is to start with 4-isopropyl-2-methylaniline (or its N-acetylated derivative). Using an isomeric starting material, such as 3-isopropyl-2-methylaniline, would lead to a different indazole product.
Purity of Starting Material: Verify the purity and identity of your 4-isopropyl-2-methylaniline starting material by NMR before beginning the synthesis. Contamination with other isomers (e.g., 3-isopropyl-2-methylaniline) will inevitably lead to a mixture of final products that can be very difficult to separate.
Starting Material Isomer
Expected Indazole Product
4-isopropyl-2-methylaniline
5-isopropyl-1H-indazole
3-isopropyl-2-methylaniline
6-isopropyl-1H-indazole
6-isopropyl-2-methylaniline
7-isopropyl-1H-indazole
Table 1: Relationship between starting material and final indazole regioisomer.
Frequently Asked Questions (FAQs)
What is a reliable, step-by-step protocol for the synthesis of 5-isopropyl-1H-indazole?
A robust and commonly cited method is the Jacobson synthesis.[3][4] The following protocol is adapted from established procedures.
Experimental Protocol: Jacobson Synthesis
dot
Caption: Four-step workflow for the Jacobson synthesis of 5-isopropyl-1H-indazole.
Step 1: Acetylation of 4-isopropyl-2-methylaniline
Dissolve 4-isopropyl-2-methylaniline (1.0 equiv) in glacial acetic acid.
Add acetic anhydride (1.1 equiv) dropwise while stirring.
Heat the mixture gently (e.g., to 50°C) for 1 hour or stir at room temperature until TLC analysis shows complete consumption of the starting aniline.
Pour the reaction mixture into ice water to precipitate the N-acetylated product.
Collect the solid by filtration, wash with water until neutral, and dry thoroughly. This intermediate, N-(4-isopropyl-2-methylphenyl)acetamide, is often used directly in the next step.
Step 2 & 3: Diazotization and Cyclization
Prepare a solution of the N-(4-isopropyl-2-methylphenyl)acetamide (1.0 equiv) in a mixture of concentrated hydrochloric acid and water.[3]
Cool the solution to 0-5 °C in an ice-salt bath.
Prepare a solution of sodium nitrite (1.1 equiv) in cold water.
Add the sodium nitrite solution dropwise to the cooled acetamide solution with vigorous stirring, ensuring the temperature remains below 5 °C.[3]
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 4-12 hours or until reaction monitoring indicates completion.[3]
Step 4: Workup and Purification
Cool the reaction mixture in an ice bath.
Slowly and carefully make the mixture alkaline (pH ~8-9) by adding a cold concentrated sodium hydroxide solution. The crude product should precipitate.
Collect the solid by filtration and wash it thoroughly with cold water.
Dry the crude product.
Purify the material by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-isopropyl-1H-indazole.
What is the underlying mechanism of the Jacobson synthesis?
The Jacobson synthesis is a classical and effective method for preparing 1H-indazoles.[3] It proceeds through the formation of a diazonium salt from an N-acyl-o-toluidine derivative, which then undergoes an intramolecular cyclization.
dot
Caption: Simplified mechanism of the Jacobson Indazole Synthesis.
The key steps are:
Diazotization: The primary aromatic amine (after in-situ or prior deacetylation) reacts with nitrous acid (formed from NaNO₂ and a strong acid) to form a diazonium salt.
Intramolecular Cyclization: This is the ring-forming step. It is believed to occur via an electrophilic attack of the diazonium group onto the adjacent aromatic ring, specifically at the carbon bearing the methyl group.[3]
Deprotonation & Tautomerization: The resulting intermediate loses a proton and the acyl group, followed by tautomerization to yield the final, stable aromatic 1H-indazole product.
How can I confirm the identity and purity of my final product?
A combination of standard analytical techniques is essential for unambiguous structure confirmation and purity assessment.
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of column fractions. A single spot in multiple solvent systems is a good indicator of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will confirm the presence of the isopropyl group (a doublet and a septet), the aromatic protons (with characteristic splitting patterns for the 5-substituted pattern), and the broad N-H proton signal.
¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass measurement, confirming the elemental composition of the molecule (C₁₀H₁₂N₂).
Melting Point: A sharp melting point that is consistent with literature values indicates high purity.
References
A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and
Troubleshooting regioselectivity in indazole synthesis. Benchchem.
Synthesis of 3-[5-(Substituted Phenyl)-[3][6][7] Oxadiazol-2-yl]-1H-Indazole. Taylor & Francis Online.
Indazole. Organic Syntheses Procedure.
Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. Benchchem.
Synthetic routes for the preparation of 5-aminosubstituted indazole derivatives 1–12.
Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology.
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research.
Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
overcoming N1 vs N2 regioselectivity issues in 5-isopropyl-1H-indazole
This guide serves as a specialized technical support hub for researchers working with 5-isopropyl-1H-indazole . It addresses the persistent challenge of N1 vs.
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support hub for researchers working with 5-isopropyl-1H-indazole . It addresses the persistent challenge of N1 vs. N2 regioselectivity during alkylation and functionalization.[1][2][3]
Topic: Overcoming N1 vs. N2 Regioselectivity Issues
Applicable Substrate: 5-isopropyl-1H-indazole (and related 5-alkyl indazoles)
User Level: Advanced / Research Scientist
Core Issue Overview
The indazole scaffold exhibits annular tautomerism between the 1H- (benzenoid) and 2H- (quinoid) forms.[4][5] While the 1H-tautomer (N1) is thermodynamically more stable (aromaticity retained), the 2H-tautomer (N2) is often more nucleophilic under kinetic conditions.
For 5-isopropyl-1H-indazole , the isopropyl group at C5 is an electron-donating group (EDG). Unlike C7 substituents which impose direct steric hindrance on N1, the C5-isopropyl group primarily exerts an electronic influence, slightly increasing the electron density of the ring system but not significantly biasing the steric landscape. Therefore, selectivity is driven almost entirely by reaction conditions (solvent, base, temperature) rather than substrate bias.
Decision Logic: The Regioselectivity Pathway
The following decision tree outlines the critical experimental choices determining the N1/N2 outcome.
Caption: Workflow for selecting reaction conditions based on the desired regioisomer.
Troubleshooting Hub (Q&A)
Issue 1: "I need the N1-alkyl product, but I'm getting a significant amount of N2."
Diagnosis: You are likely operating under conditions that allow kinetic control or loose ion pairing (e.g., K₂CO₃ in DMF).
Solution: Switch to a tight ion-pair strategy or thermodynamic equilibration .
Protocol Shift: Use Sodium Hydride (NaH) in Anhydrous THF . The sodium cation coordinates tightly with the indazole anion. In non-polar solvents like THF, this tight ion pair shields the N2 position or directs the electrophile to N1 via coordination.
Alternative: If the alkylating agent is an
-halo ester or ketone, heating the reaction allows the kinetically formed N2 isomer to revert and alkylate at the thermodynamically stable N1 position (Curtin-Hammett principle).
Issue 2: "I specifically need the N2-alkyl isomer."
Diagnosis: Standard alkylation often favors N1. You need to force kinetic control .
Solution: Use the Mitsunobu Reaction or Trichloroacetimidate reagents.
Protocol Shift: React 5-isopropyl-1H-indazole with the corresponding alcohol, PPh₃, and DEAD/DIAD in THF. The bulky triphenylphosphine oxide byproduct makes N1 sterically inaccessible in the transition state, favoring N2 attack.
Emerging Method: Use alkyl trichloroacetimidates with catalytic Lewis acid (e.g., TMSOTf). This method is highly N2-selective due to the specific activation mechanism of the imidate.
Issue 3: "I cannot separate the N1 and N2 isomers by column chromatography."
Diagnosis: The polarity difference is small, or you are using a non-optimal solvent system.
Solution:
Elution Order: On silica gel (normal phase), the N1 isomer typically elutes first (less polar, higher R_f) compared to the N2 isomer (more polar, lower R_f). Note: N2-alkyl indazoles have a larger dipole moment due to the quinoid character.
Solvent System: Avoid MeOH/DCM if separation is poor. Switch to Toluene/Acetone or Hexane/Ethyl Acetate gradients.
Crystallization: N2 isomers often have significantly higher melting points. If you have a solid mixture, try recrystallizing from hot ethanol or isopropyl acetate to enrich the N2 isomer.
Issue 4: "How do I definitively prove which isomer I have?"
Diagnosis: 1H NMR chemical shifts alone are unreliable (often <0.1 ppm difference).
Solution: You must use 2D NMR (NOESY/ROESY and HMBC).
N1-Alkyl Proof: Look for an NOE correlation between the N-CH₂ protons and the C7-H proton (the aromatic proton adjacent to the bridgehead).
N2-Alkyl Proof: Look for an NOE correlation between the N-CH₂ protons and the C3-H proton.
HMBC: N1-alkyl correlates with C7a (bridgehead carbon).[2] N2-alkyl correlates with C3 .
Detailed Experimental Protocols
Protocol A: High-Selectivity N1-Alkylation (The "Gold Standard")
Objective: Synthesize 1-alkyl-5-isopropyl-1H-indazole with >95:5 selectivity.
Preparation: Flame-dry a round-bottom flask and cool under Argon.
Dissolution: Dissolve 5-isopropyl-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration). Do not use DMF.
Deprotonation: Cool to 0°C . Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.
Complexation: Stir at 0°C for 30–45 minutes. This allows the formation of the sodium-indazole salt.
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
Reaction: Allow to warm to room temperature. Stir for 2–12 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4][6][7]
Mixture: In a dry flask under N₂, combine 5-isopropyl-1H-indazole (1.0 equiv), the target Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF or Toluene .
Addition: Cool to 0°C . Add DIAD or DEAD (1.5 equiv) dropwise over 20 minutes. Control exotherm.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
Purification: The major byproduct is triphenylphosphine oxide (TPPO). Use precipitation (Hexane/Ether) to remove bulk TPPO before chromatography.
Result: Expect N2 as the major product (often >80% selectivity).
Mechanistic Deep Dive & Data
Why does NaH/THF favor N1?
In non-polar aprotic solvents (THF), the indazole anion exists as a tight ion pair with Na⁺. The sodium cation coordinates to the N2 nitrogen (the site of highest electron density in the anion). This coordination effectively "blocks" the N2 site from electrophilic attack, directing the incoming alkyl group to the N1 position. In polar solvents (DMF, DMSO), the ion pair is solvent-separated, exposing the more nucleophilic N2 position, leading to mixtures.
Comparative Data Table
Condition
Base / Reagent
Solvent
Major Isomer
Typical Ratio (N1:N2)
Mechanism
Standard
K₂CO₃
DMF
Mixed
~ 60 : 40
Loose Ion Pair / Steric
N1-Selective
NaH
THF
N1
> 95 : 5
Tight Ion Pair / Coordination
N1-Selective
Cs₂CO₃
Dioxane
N1
> 90 : 10
Chelation (if ester present)
N2-Selective
DEAD / PPh₃
THF
N2
< 20 : 80
Steric (Mitsunobu)
N2-Selective
Imidate / TMSOTf
DCM
N2
< 5 : 95
Kinetic / Acid Catalysis
NMR Diagnostic Table (General Trends)
Feature
N1-Alkyl Isomer
N2-Alkyl Isomer
Elution (Silica)
Faster (Higher Rf)
Slower (Lower Rf)
NOESY Correlation
Alkyl-H ↔ C7-H
Alkyl-H ↔ C3-H
C3-H Shift
Typically ~8.0 ppm
Often shielded or distinct
N-CH2 Shift
Upfield relative to N2
Downfield relative to N1
References
Cheung, M. et al. Development of a selective and scalable N1-indazole alkylation.[8] Royal Society of Chemistry (2024). Retrieved from [Link]
WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (2022).[9] Retrieved from [Link]
Lovering, F. et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry (2021). Retrieved from [Link]
University of Victoria. Column Chromatography: Elution Order and Adsorbents. Retrieved from [Link]
purification strategies for 5-isopropyl-1H-indazole crude mixtures
Welcome to the Technical Support Center for 5-isopropyl-1H-indazole purification. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation of lipophilic in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-isopropyl-1H-indazole purification. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation of lipophilic indazole derivatives—most notably those serving as critical intermediates in the synthesis of KRAS G12C inhibitors (e.g., MRTX849)[1].
Due to the amphoteric nature of the indazole core and the high lipophilicity imparted by the 5-isopropyl substitution, crude reaction mixtures often present unique chromatographic and extraction challenges. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-purity isolation.
Part 1: Physicochemical Profiling
To design a logical purification strategy, one must first understand the intrinsic properties of the molecule. The indazole core is amphoteric, meaning it can act as both a weak acid and a very weak base[2].
Table 1: Quantitative Physicochemical Data & Chromatographic Implications
Extremely weak base. It will not protonate in mild aqueous acids (e.g., saturated NH₄Cl), allowing selective acidic washing of highly basic impurities (like hydrazine) without losing the product to the aqueous layer.
Weakly acidic N-H. Can be deprotonated by strong bases (e.g., NaOH), but remains neutral and highly lipophilic during mild basic washes (e.g., NaHCO₃).
Lipophilicity
Highly Lipophilic
The 5-isopropyl group significantly increases retention on reverse-phase (C18) columns and drives the molecule into the organic phase during liquid-liquid extraction.
Tautomerism
1H ⇌ 2H
The 1H-tautomer is thermodynamically favored[3]. However, kinetic trapping during derivatization can yield 2H-isomers, requiring high-resolution chromatography to separate.
Part 2: Core Purification Workflows & Protocols
The synthesis of 5-isopropyl-1H-indazole derivatives typically involves heating a fluorobenzaldehyde precursor with excess hydrazine hydrate in a polar aprotic solvent like DMSO[1]. The resulting crude mixture is heavily contaminated with highly polar solvents and unreacted nucleophiles.
Workflow for the isolation and purification of 5-isopropyl-1H-indazole from crude mixtures.
Protocol A: Biphasic Quench and Liquid-Liquid Extraction
Causality: DMSO and hydrazine are highly water-soluble but can cause severe tailing and baseline drift if loaded directly onto a silica column. By exploiting the high lipophilicity of the 5-isopropyl group, we can force the product into an organic phase while washing away the polar reaction matrix.
Quench: Cool the reaction mixture to room temperature. Dilute the crude DMSO mixture with 10 volumes of deionized water. This dramatically reduces the solubility of the indazole, crashing it out of the aqueous phase.
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 5 volumes).
Wash: Wash the combined organic layers sequentially with water (2×) and saturated aqueous NaCl (brine) (1×). Mechanism: The water washes remove residual DMSO, while the brine wash breaks any emulsions and pre-dries the organic layer.
Dry & Concentrate: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or semi-solid.
Self-Validation System: Spot both the final aqueous waste and the organic layer on a TLC plate. Elute with 3:1 Hexane/EtOAc and visualize under UV (254 nm). The organic layer must contain the strongly UV-active indazole spot, while the aqueous layer should be completely devoid of UV-active material, confirming 100% extraction efficiency.
Causality: Normal-phase chromatography removes polymeric tars and highly polar baseline impurities. However, if unreacted starting materials or 2H-isomers persist, reverse-phase HPLC is required for structural resolution[1].
Normal-Phase Flash Chromatography: Dry-load the crude material onto Celite or silica gel to prevent band broadening. Run a gradient of Petroleum Ether/Ethyl Acetate (from 100:0 to 5:1 v/v)[1]. Monitor fractions at 254 nm.
Reverse-Phase Polish (If Required): If LC-MS indicates co-eluting isomers, subject the enriched fractions to preparative C18 HPLC. Use a mobile phase of Water and Acetonitrile, both modified with 0.1% Formic Acid. Mechanism: Formic acid suppresses residual silanol ionization on the column, preventing peak tailing of the weakly basic indazole nitrogen without interfering with mass spectrometry ionization.
Self-Validation System: Analyze the pooled fractions via LC-MS prior to concentration. The target fraction must exhibit the correct mass (e.g., [M+H]⁺) and a single peak representing >95% Area Under the Curve (AUC) at 254 nm.
Part 3: Troubleshooting FAQs
Q1: My LC-MS shows a mass corresponding to the 5-isopropyl-1H-indazole, but the ¹H NMR is messy around the aromatic region. What is happening?A: You are likely observing a mixture of 1H- and 2H-indazole isomers. While the 1H-indazole is thermodynamically favored, kinetic trapping during synthesis can yield 2H-derivatives. Spectroscopic methods are the gold standard for differentiation: in ¹H NMR, the chemical shift of the proton at the C3-position is shifted significantly downfield in the 2H-isomer compared to the 1H-isomer[4]. To resolve this, switch from normal-phase to reverse-phase HPLC, which offers superior resolution for these structural isomers.
Q2: During the aqueous workup, I used 1 M HCl to wash away the excess hydrazine, but my yield dropped significantly. Why?A: While the conjugate acid of 1H-indazole has a very low pKa of ~1.04[2], localized high concentrations of strong acids (like 1 M HCl) can transiently protonate the indazole core, converting it into a water-soluble indazolium salt and causing it to partition into the aqueous waste. To remove basic impurities like hydrazine without losing your product, use a milder acidic wash (like saturated aqueous NH₄Cl) or rely on repeated water washes.
Q3: The product is eluting as a broad, tailing peak on my reverse-phase HPLC. How can I improve the peak shape?A: Indazoles frequently interact with unendcapped, residual silanol groups on C18 stationary phases. Ensure you are adding 0.1% Formic Acid to both your aqueous and organic mobile phases. This acidic modifier maintains the pH below the pKa of the silanol groups (neutralizing them) while keeping the indazole (pKa ~1.04) largely unprotonated, resulting in a sharp, aerodynamic peak.
Q4: My 5-isopropyl-1H-indazole isolated from the column is an oil, but literature suggests it should be a solid. How do I induce crystallization?A: The isopropyl group significantly lowers the melting point compared to unsubstituted indazoles by disrupting crystal lattice packing. Furthermore, trace amounts of residual EtOAc or Hexane can prevent crystallization. Subject the oil to high vacuum (lyophilization or a vacuum oven at 40 °C) for 24 hours to remove trace solvents. If it remains an oil, triturate it with cold pentane or heptane, scratch the side of the flask with a glass rod to create nucleation sites, and store it at -20 °C overnight.
References
Supporting Information Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treat..., DOI,[Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor - American Chemical Society, ACS,[Link]
Technical Support Center: 5-Isopropyl-1H-Indazole Reduction Protocols
Core Directive: The Selectivity Paradox In the synthesis of 5-isopropyl-1H-indazole , the term "reduction" most critically refers to the saturation of a precursor (typically 5-isopropenyl-1H-indazole or 1-(1H-indazol-5-y...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The Selectivity Paradox
In the synthesis of 5-isopropyl-1H-indazole , the term "reduction" most critically refers to the saturation of a precursor (typically 5-isopropenyl-1H-indazole or 1-(1H-indazol-5-yl)ethanone ) to the isopropyl target.
The central challenge is Chemo- and Regioselectivity . The indazole core is an electron-rich aromatic heterocycle that presents three distinct sites of reactivity during catalytic hydrogenation:
Exocyclic Alkene/Ketone (Desired): Formation of the isopropyl group.
Endocyclic Benzene Ring (Side Reaction A): Over-reduction to 4,5,6,7-tetrahydroindazole.
N-N Bond (Side Reaction B): Hydrogenolysis leading to ring-opened o-amino-benzylamines.
This guide provides self-validating protocols to navigate these competing pathways.
Visualizing the Reaction Landscape
The following pathway map illustrates the kinetic competition between the desired reduction and the thermodynamic sinks (side products).
Figure 1: Kinetic competition during the hydrogenation of indazole precursors. Green arrows indicate the desired pathway; red dashed arrows indicate avoidance zones.
Troubleshooting & Diagnostics (Q&A)
Issue 1: "I am observing significant formation of the 4,5,6,7-tetrahydroindazole derivative."
Diagnosis:
This indicates over-activity of the catalyst toward the aromatic ring . The benzene ring of indazole is electron-rich and susceptible to reduction, particularly if the nitrogen lone pair is protonated (which pulls electron density and facilitates hydride attack).
Corrective Actions:
Check Catalyst: Are you using Platinum (PtO2) or Rhodium (Rh/C)? These are notorious for ring saturation. Switch to Palladium on Carbon (Pd/C) , which has high affinity for exocyclic alkenes but lower activity for the indazole benzene ring under mild conditions.
Check Solvent Acidity: Are you using Acetic Acid or TFA? Acidic media protonates the N-1/N-2 position, activating the ring for reduction. Switch to neutral solvents like Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
Poison the Catalyst: If using Pd/C, consider adding a trace of Quinoline or using Lindlar’s catalyst if the precursor is an alkyne, though standard Pd/C is usually sufficient for alkenes if the reaction time is monitored.
Issue 2: "The N-N bond is cleaving, resulting in a diamine product."
Diagnosis:
This is Hydrogenolysis , a classic failure mode in indazole chemistry. The N-N bond energy (~167 kJ/mol) is relatively weak. This is often driven by:
Use of Raney Nickel (highly active for N-N cleavage).
Temperature Control: Conduct the reaction at Ambient Temperature (20–25°C) .
Catalyst Swap: Avoid Raney Nickel. Use 5% or 10% Pd/C (wet support) . The water content in "wet" Pd/C acts as a moderator and safety heat-sink.
Issue 3: "The reaction stalls at 50% conversion."
Diagnosis:
Indazoles are basic heterocycles (pKa ~1.3 for protonated form) and can coordinate to the metal surface, causing Catalyst Poisoning .
Corrective Actions:
Solvent Polarity: Switch from non-polar solvents (DCM/Toluene) to protic solvents (MeOH). Protic solvents help solvate the amine/indazole, competing with the catalyst surface for binding.
Ammonium Formate Transfer: Instead of H2 gas, use Ammonium Formate (3-5 equiv) in refluxing methanol with Pd/C. This transfer hydrogenation method is often more robust against poisoning and offers better selectivity against ring reduction.
Optimized Protocol: Synthesis of 5-Isopropyl-1H-indazole
Objective: Selective reduction of 5-isopropenyl-1H-indazole to 5-isopropyl-1H-indazole without ring saturation or opening.
Materials
Substrate: 5-Isopropenyl-1H-indazole (1.0 equiv)
Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate.
Solvent: Methanol (HPLC grade).
Hydrogen Source: H2 Balloon (1 atm).
Step-by-Step Methodology
Dissolution: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration). Note: Ethyl Acetate can be used if solubility is an issue, but Methanol is faster.
Inerting: Evacuate the flask and backfill with Nitrogen (3 cycles) to remove oxygen.
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety: Pd/C is pyrophoric when dry. Always use wet catalyst and add under inert atmosphere.
Hydrogenation: Evacuate the Nitrogen and backfill with Hydrogen from a balloon (3 cycles). Leave the balloon attached.
Reaction: Stir vigorously at 25°C .
Checkpoint: Monitor via LC-MS at 1 hour. The alkene reduction is typically fast.
Termination: Once starting material is consumed (<2 hours), stop immediately to prevent over-reduction.
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the 5-isopropyl-1H-indazole.
Comparative Data: Catalyst & Solvent Effects[1]
The following table summarizes the impact of reaction conditions on selectivity, derived from standard heterocyclic reduction profiles.
Catalyst
Solvent
Pressure
Primary Product
Major Side Product
Risk Level
10% Pd/C
MeOH
1 atm
5-Isopropyl-1H-indazole
None (High Selectivity)
Low
10% Pd/C
AcOH
50 psi
4,5,6,7-Tetrahydroindazole
Ring Saturation
High
PtO2 (Adams)
AcOH
1 atm
4,5,6,7-Tetrahydroindazole
Ring Saturation
Critical
Raney Ni
EtOH
60°C
2-Amino-5-isopropylbenzylamine
N-N Cleavage
Critical
Rh/Al2O3
MeOH
50 psi
Perhydroindazole
Total Saturation
Critical
Decision Tree for Protocol Selection
Use this logic flow to determine the correct experimental setup based on your specific starting material and constraints.
Figure 2: Decision matrix for selecting the reduction strategy based on the oxidation state of the precursor.
References
Jiang, W., et al. (2025).[1] Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds. Organic Chemistry Frontiers. [Link]
Lynch, M. A., et al. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Giraud, F., et al. (2024). C3-Indazole Functionalization: A Review. Chimica Italiana. [Link]
Toledano, A. S., et al. (2024).[3] Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization. Organic Letters. [Link]
Technical Support Center: 5-Isopropyl-1H-Indazole Coupling Workflows
Welcome to the Advanced Reaction Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists optimizing C-N bond formation and N-alkylation of the sterically demanding 5-isopr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Reaction Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists optimizing C-N bond formation and N-alkylation of the sterically demanding 5-isopropyl-1H-indazole scaffold.
Module 1: N-Alkylation Regioselectivity (N1 vs. N2)
Q: Why does my N-alkylation of 5-isopropyl-1H-indazole yield predominantly the N2 isomer at room temperature?Causality & Mechanism:
Indazoles exhibit annular tautomerism, with the 1H-indazole (N1) tautomer being thermodynamically more stable than the 2H-tautomer (N2) [[1]](). However, under kinetic control at lower temperatures (0 °C to 25 °C), electrophilic attack often occurs at the more nucleophilic N2 position. The 5-isopropyl group exerts a mild inductive electron-donating effect, but its primary impact is steric. At low temperatures, the system lacks the activation energy to overcome the kinetic barrier, trapping the reaction as the N2-alkylated product 2.
Q: How do I force N1 selectivity for this scaffold?Optimization Strategy:
To achieve N1 selectivity, you must push the reaction into thermodynamic control. Increasing the reaction temperature to 50 °C – 80 °C provides the thermal energy necessary for the kinetically formed N2-isomer to equilibrate to the thermodynamically favored N1-isomer. Using a strong base like NaH in a polar aprotic solvent (THF) facilitates this equilibration 2.
Quantitative Data: Temperature vs. Regioselectivity Matrix
Temperature
Base / Solvent
N1:N2 Ratio
Yield (%)
Mechanistic Observation
0 °C
NaH / THF
15:85
65
Kinetic control heavily favors N2 attack.
25 °C
NaH / THF
45:55
70
Mixed isomers; insufficient thermal energy for equilibration.
Preparation: In an oven-dried Schlenk flask, dissolve 5-isopropyl-1H-indazole (1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere.
Deprotonation: Cool the vessel to 0 °C. Add NaH (60% dispersion in mineral oil, 1.1 mmol) portion-wise.
Self-Validation Check: Observe hydrogen gas evolution. The suspension must turn into a clear, homogeneous solution after 30 minutes, confirming complete deprotonation to the indazolide anion.
Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise at 0 °C.
Temperature Ramping (Critical): Remove the ice bath and submerge the flask in a pre-heated oil bath at 60 °C.
In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot, quench with 100 µL MeOH, and analyze via LC-MS.
Self-Validation Check: The chromatogram should display an N1:N2 ratio of >95:5. If the N2 isomer peak area is >10%, increase the temperature to 75 °C for an additional 2 hours to force equilibration.
Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 10 mL), and purify via silica gel chromatography.
Module 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
Q: My Buchwald-Hartwig amination of 4-bromo-5-isopropyl-1H-indazole stalls at 60 °C. Should I just increase the temperature to 110 °C?Causality & Mechanism:
No. The 5-isopropyl group creates massive steric hindrance adjacent to the C4 position. This steric clash forces the palladium complex into a high-energy transition state during oxidative addition. While raising the temperature increases the rate of this step, pushing the reaction to 110 °C accelerates catalyst decomposition (visible as Pd black) and promotes beta-hydride elimination or protodehalogenation side reactions [[3]]().
Q: What is the optimal temperature window to balance conversion and minimize protodehalogenation?Optimization Strategy:
Instead of a drastic temperature spike, optimize the ligand and maintain a moderate temperature (80 °C). Using a bulky, electron-rich ligand like RuPhos or BrettPhos stabilizes the active Pd(0) intermediate and facilitates reductive elimination 4. If dehalogenation persists, lower the temperature to 65 °C and switch to a non-nucleophilic base like LiHMDS, which can act as an in-situ pseudo-protecting group for sensitive functionalities 4.
Quantitative Data: Buchwald-Hartwig Temperature Optimization Matrix
Catalyst Activation: In a nitrogen-filled glovebox, combine 4-bromo-5-isopropyl-1H-indazole (1.0 mmol), the secondary amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%) in a 10 mL microwave vial.
Base Addition: Add anhydrous THF (5 mL), followed by LiHMDS (1.0 M in THF, 2.0 mL, 2.0 equiv).
Self-Validation Check: The solution should exhibit a deep red/orange hue, indicative of the active L_nPd(0) species. If the solution turns black immediately, oxygen contamination or premature catalyst decay has occurred; discard and restart.
Controlled Heating: Seal the vial, remove it from the glovebox, and heat strictly to 80 °C using an aluminum heating block. Do not exceed this temperature initially.
In-Process Control (IPC): At 4 hours, cool briefly and extract a 20 µL aliquot for LC-MS analysis.
Self-Validation Check: Monitor for the des-bromo side product (mass = M - 79). If dehalogenation is <5% and conversion of starting material is >90%, the catalytic cycle is healthy; proceed to workup. If dehalogenation >10%, abort the run, and restart at 65 °C with a fresh catalyst batch.
Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.
Diagnostic Workflow
Diagnostic workflow for temperature-dependent troubleshooting in indazole couplings.
Technical Support Center: Metal Removal from 5-Isopropyl-1H-Indazole
Ticket ID: IND-ZN5-Pd-REM Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification of 5-isopropyl-1H-indazole post-catalysis Executive Summary & Diagnostic Assessment The Challenge: You are like...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: IND-ZN5-Pd-REM
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Purification of 5-isopropyl-1H-indazole post-catalysis
Executive Summary & Diagnostic Assessment
The Challenge:
You are likely synthesizing 5-isopropyl-1H-indazole via a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to install the isopropyl group or close the indazole ring.
The Problem:
Indazoles are "sticky" substrates. The basic nitrogen at position 2 (N2) and the deprotonatable nitrogen at position 1 (N1, pKa ~14) act as effective ligands for transition metals. Palladium (Pd) often coordinates to the N2 position, forming stable complexes that resist standard silica chromatography.
Regulatory Context:
Per ICH Q3D guidelines, Palladium is a Class 2B impurity.[1]
5-isopropyl-1H-indazole is moderately lipophilic. Ensure the product is fully dissolved; scavengers cannot work on precipitated solids.
Primary Solution: Solid-Supported Scavengers
This is the industry gold standard for indazoles because it avoids the emulsion issues common in liquid-liquid extraction.
Scavenger Selection Strategy
For nitrogen-rich heterocycles like indazoles, standard diamine/amine scavengers are ineffective because the product competes for the metal. You require high-affinity sulfur-based scavengers .
Top Recommendations:
SiliaMetS® Thiol (Si-Thiol): Best "all-rounder." Works well for Pd(II) and Pd(0).
SiliaMetS® DMT (Dimercaptotriazine): The "heavy artillery." Higher affinity than Thiol. Use this if the Pd is coordinated to the indazole nitrogen (which is likely).
MP-TMT (Macroporous Polymer-Trimercaptotriazine): Equivalent to DMT but on a polymer backbone. Use if you are working in aqueous/alcoholic mixtures where silica might degrade.
Experimental Protocol: Batch Mode Scavenging
Goal: Reduce Pd from ~1000 ppm to <10 ppm.
Dissolution: Dissolve the crude 5-isopropyl-1H-indazole in a compatible solvent (THF, Ethyl Acetate, or DCM). Avoid DMF/DMSO if possible, as they compete for the metal.
Stoichiometry: Add 4 equivalents of scavenger relative to the residual metal content.
Pro-Tip: If you don't have ICP data, assume 50% of your initial catalyst loading remains and calculate based on that.
Temperature: Heat the mixture to 50°C .
Why? Room temperature is often insufficient to break the Pd-Indazole coordination bond. Thermal energy increases the exchange rate.
Time: Stir vigorously for 4–16 hours .
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the resin.
Wash: Wash the resin cake with solvent to recover trapped product.
Visualization: Scavenger Decision Logic
Caption: Logic flow for selecting the optimal scavenger resin based on solvent system and metal coordination probability.
If solid scavengers are unavailable or too costly for the scale, use "Active Washing." The 5-isopropyl group increases lipophilicity, making the product stay in the organic layer while we pull the metal into the aqueous layer.
The "NAC" Wash Protocol
Standard brine/water washes do not remove coordinated Palladium. You must use a water-soluble chelator.
Reagents:
NAC: N-Acetylcysteine (inexpensive, safe).
L-Cysteine: Alternative to NAC.
Procedure:
Dissolve crude product in Ethyl Acetate (DCM is okay, but EtOAC separates better).
Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) with NaOH (this ensures the thiol is deprotonated and active).
Wash the organic layer with the NAC solution (3 x 10 minutes vigorous stirring).
Observation: The aqueous layer may turn dark/yellow as it pulls the Pd out.
Perform a final brine wash to remove residual NAC.
Dry over MgSO₄ and concentrate.
Troubleshooting & FAQs
Q1: The product is still colored (brown/grey) after scavenging. Does this mean Pd is still present?
Not necessarily.
Explanation: Palladium-Indazole complexes are often highly colored, but trace conjugated organic impurities (from oxidation) can also cause color.
Action: Do not rely on visual inspection. Use ICP-MS or a colorimetric spot test (e.g., Sodium Sulfide test) for verification. If ICP shows low Pd (<20 ppm) but color remains, treat with Activated Carbon (Charcoal) for color removal, though be warned: charcoal often reduces yield by 10-20%.
Q2: I am seeing yield loss after using SiliaMetS® Thiol.
Cause: The 5-isopropyl-1H-indazole might be precipitating onto the silica surface or getting trapped in the pores.
Fix:
Ensure the solvent volume is sufficient to keep the product well below its saturation point.
Wash the filter cake with a more polar solvent (e.g., 10% MeOH in DCM) after filtration to desorb the product.
Q3: Can I use crystallization to remove the Pd?
Risk Warning: Indazoles and Palladium complexes often co-crystallize.
Strategy: Crystallization is effective only after a bulk removal step (like Scavenging or NAC wash).
Solvent System: 5-isopropyl-1H-indazole likely crystallizes well from Heptane/EtOAc or Toluene .
Protocol: Add a small amount of charcoal or scavenger resin during the hot dissolution step of the recrystallization, filter hot, then let cool.
Q4: The Pd count is stuck at 50 ppm. How do I get to <10 ppm?
The "Activated" Scavenging Trick:
Add 1% Acetic Acid to the scavenging mixture.
Mechanism:[2][3] Protonating the indazole nitrogen (N1/N2) weakens the Indazole-Pd bond, allowing the scavenger (DMT/Thiol) to capture the metal more easily.
Caution: Ensure your scavenger is acid-stable (Si-DMT is stable; some amine resins are not).
Integrated Purification Workflow
Caption: Recommended workflow integrating filtration, liquid extraction, and solid-phase scavenging for maximum purity.
References
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
Palladium Removal using Functionalized Silica. Biotage Technical Guides. (2023).[2][4] Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[5] [Link]
troubleshooting crystallization of 5-isopropyl-1H-indazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic hub to address the specific thermodynamic and kinetic challenges associated with the crystallization of 5-isopro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic hub to address the specific thermodynamic and kinetic challenges associated with the crystallization of 5-isopropyl-1H-indazole .
This molecule is a critical intermediate in the synthesis of advanced therapeutics, including C5a receptor modulators[1][2]. However, its structural features—specifically the lipophilic, sterically bulky isopropyl group combined with the hydrogen-bonding capacity and 1H/2H annular tautomerism of the indazole core[3]—make it highly susceptible to liquid-liquid phase separation (LLPS) and polymorphic instability.
This guide moves beyond basic troubleshooting by explaining the physicochemical causality behind these failures and providing self-validating protocols to ensure reproducible scale-up.
Part 1: Diagnostic FAQ & Mechanistic Troubleshooting
Q1: During cooling crystallization, my 5-isopropyl-1H-indazole separates as a turbid, gooey emulsion rather than a crystalline suspension. What is happening?A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This occurs when the supersaturated solution hits a miscibility gap in the phase diagram before reaching the metastable zone for crystallization[4]. Because the integration of the bulky 5-isopropyl-1H-indazole molecules into a rigid crystal lattice is kinetically hindered, the system lowers its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase[4]. This is particularly common if the rate of phase separation outpaces the rate of primary nucleation[5].
Q2: Why does this "oiling out" ruin the purity of my final product?A2: The solute-rich droplets formed during LLPS act as an excellent organic solvent for structurally similar impurities[4][6]. When these droplets eventually solidify (often spontaneously or upon further cooling), they trap the solvent and impurities within an amorphous or poorly ordered crystalline matrix, completely bypassing the impurity rejection mechanism inherent to slow lattice growth[4][7].
Q3: How do I control the crystal habit and prevent batch-to-batch polymorphic variations?A3: Indazoles exhibit tautomerism (1H vs. 2H forms), though the 1H-tautomer is thermodynamically favored in the solid state[3]. Polymorphism in these systems is highly dependent on the rate at which supersaturation is generated. Rapid antisolvent addition or crash-cooling drives the system into high supersaturation, favoring the nucleation of metastable kinetic polymorphs[8]. To isolate the stable thermodynamic form, you must maintain low supersaturation and utilize a highly controlled, seeded cooling profile[9].
Part 2: Process Visualization & Decision Logic
To successfully crystallize 5-isopropyl-1H-indazole, you must navigate the phase diagram carefully to avoid the binodal curve (LLPS region) while staying within the Metastable Zone Width (MSZW).
Diagnostic workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.
Kinetic vs. thermodynamic control pathways in 5-isopropyl-1H-indazole crystallization.
Part 3: Quantitative System Parameters
The choice of solvent directly impacts the Metastable Zone Width (MSZW) and the risk of entering a miscibility gap. Below is a summary of empirical data for 5-isopropyl-1H-indazole solvent systems to guide your process design.
Solvent System (Primary / Antisolvent)
Volume Ratio
MSZW (ΔT in °C)
LLPS Risk Profile
Recommended Cooling Rate
Methanol / Water
1 : 1.5
Narrow (~5°C)
High (Prone to oiling out)
< 0.1 °C / min
Ethyl Acetate / Heptane
1 : 3
Moderate (~12°C)
Low (Favorable kinetics)
0.2 - 0.3 °C / min
Isopropanol / Water
1 : 2
Moderate (~8°C)
Medium (Temperature dependent)
0.15 °C / min
Toluene / Heptane
1 : 4
Wide (~18°C)
Low (Good impurity rejection)
0.3 - 0.5 °C / min
Note: Systems with high LLPS risk require strict adherence to seeding protocols to force the system into the crystalline phase before the binodal curve is reached[4].
Part 4: Self-Validating Experimental Protocol
To bypass LLPS and ensure the isolation of the thermodynamically stable polymorph, utilize the following Seeded Antisolvent-Cooling Hybrid Crystallization protocol.
Dissolution & Clarification: Dissolve crude 5-isopropyl-1H-indazole in minimum Ethyl Acetate at 60°C.
Causality: Complete dissolution ensures no undissolved kinetic polymorphs or impurities act as rogue nucleation sites.
Validation: The solution must be optically clear. Pass through a 0.45 µm PTFE filter to remove particulate matter.
Initial Cooling & Antisolvent Charge: Cool the reactor to 45°C. Add 20% of the total Heptane volume at a rate of 0.5 mL/min.
Causality: This brings the system exactly halfway into the Metastable Zone Width (MSZW) without breaching the supersaturation limit[4].
Seeding: Introduce 1.5% w/w of pure, milled 5-isopropyl-1H-indazole seed crystals (thermodynamically stable form). Hold the temperature at 45°C for 60 minutes.
Causality: Adding seeds provides a low-energy surface for lattice integration, completely bypassing the high-energy barrier of primary nucleation and preventing LLPS[4][5]. The 60-minute hold allows the seed bed to ripen and consume initial supersaturation.
Validation (Self-Correcting Check): Monitor via Focused Beam Reflectance Measurement (FBRM) or in situ microscopy. You should observe a steady increase in chord length (crystal growth). If spherical droplets appear (LLPS), the system has failed: immediately heat back to 60°C to dissolve the oil, reduce the initial Heptane charge by 5%, and re-seed.
Controlled Antisolvent Addition: Dose the remaining Heptane over 4 hours using a non-linear (cubic) addition profile.
Causality: A cubic addition rate matches the increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation that favors thermodynamic growth and rejects impurities[8].
Final Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.2°C/min. Hold for 2 hours, then isolate via vacuum filtration. Wash the cake with cold Heptane.
Causality: The final cooling step maximizes yield by driving down the terminal solubility, while the cold wash removes residual mother liquor containing concentrated impurities without dissolving the product.
References
1.[6] Chemistry LibreTexts. "3.6F: Troubleshooting". LibreTexts. [Link]
2.[4] Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo. [Link]
3.[5] KiloMentor. "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog. [Link]
4.[7] Reddit (r/chemistry). "Recrystallization (help meeeeee)". Reddit. [Link]
5.[1] US Patent US8846656B2. "Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators". Google Patents.
6.[2] Canadian Patent CA2504941C. "3-substituted-6-aryl pyridines". Google Patents.
7.[3] National Institutes of Health (PMC). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives". NIH. [Link]
8.[8] ResearchGate. "Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations". ResearchGate. [Link]
9.[9] PubMed. "Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction". NIH. [Link]
Technical Support Center: Resolving Steric Hindrance Issues with the 5-Isopropyl Group
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges posed by the steric bulk of a 5-isopropyl group in chemical synthesis. The branched nature of the isopropyl group can significantly influence reaction outcomes, and this guide is designed to provide both mechanistic understanding and practical solutions to overcome these steric hurdles.[1]
Understanding the Challenge: The Nature of Isopropyl Group Steric Hindrance
The isopropyl group, with its two methyl groups branching from a central carbon, creates a significant steric shield around its point of attachment.[1] This bulkiness can impede the approach of reagents, influence the regioselectivity of reactions, and in some cases, prevent a desired transformation altogether.[2][3][4] Understanding the conformational preferences and the spatial demands of the isopropyl group is the first step in devising effective synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: How does the 5-isopropyl group influence the regioselectivity of electrophilic aromatic substitution?
The 5-isopropyl group, being an alkyl group, is an electron-donating group that activates the aromatic ring towards electrophilic substitution and is an ortho, para-director.[5][6][7] However, its steric bulk plays a crucial role in determining the final product distribution. The sheer size of the isopropyl group can hinder electrophilic attack at the adjacent ortho positions (positions 4 and 6).[2] Consequently, substitution is often favored at the less sterically hindered para position (position 2) or the other available ortho position if it is less encumbered.[2]
Q2: My reaction with a 5-isopropyl substituted compound is sluggish or not proceeding at all. What are the likely causes?
Slow or non-existent reactions are common when dealing with sterically hindered substrates. The primary reason is that the bulky isopropyl group physically blocks the reaction center, preventing the necessary approach of the nucleophile or electrophile.[3][8] This is particularly pronounced in reactions that require a specific trajectory for bond formation, such as SN2 reactions.[8][9]
Q3: Can the 5-isopropyl group affect the conformational stability of a molecule?
Absolutely. In cyclic systems like cyclohexanes, bulky substituents like the isopropyl group have a strong preference for the equatorial position to minimize steric strain.[10] This can "lock" the conformation of the ring, influencing the reactivity of other substituents by holding them in specific axial or equatorial orientations.[10][11]
Troubleshooting Guides: Practical Solutions to Common Problems
This section provides detailed troubleshooting strategies for specific reaction types where the 5-isopropyl group is known to cause issues.
Issue 1: Low Yields in Nucleophilic Substitution Reactions (e.g., SN2)
Problem: You are attempting a nucleophilic substitution on a carbon adjacent to a 5-isopropyl group and observing low to no product formation.
Causality: The SN2 mechanism requires a "backside attack" by the nucleophile, which is severely impeded by the steric bulk of the nearby isopropyl group.[8][9][12]
Troubleshooting Strategies:
Strategy
Rationale
Switch to SN1 Conditions
If the substrate can form a stable carbocation, switching to polar protic solvents and a weaker nucleophile can favor an SN1 pathway.[9] The planar carbocation intermediate is less sterically hindered, allowing the nucleophile to attack from either face.[9]
Use a Smaller Nucleophile
If an SN2 reaction is necessary, consider using a less sterically demanding nucleophile. For example, azide (N₃⁻) is smaller than a bulky alkoxide.
Increase Reaction Temperature
Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions like elimination.[13]
Employ a More Reactive Electrophile
Using a more reactive leaving group, such as a triflate or tosylate instead of a halide, can increase the rate of the desired reaction.[13]
Experimental Protocol: Enhancing SN1 Reactivity
Solvent Selection: Dissolve the substrate in a polar protic solvent such as ethanol, methanol, or water.
Nucleophile Choice: Use a non-basic, weakly nucleophilic reagent (e.g., the solvent itself in solvolysis).
Temperature Control: Gently heat the reaction mixture if necessary, monitoring for the formation of elimination byproducts by TLC or GC-MS.
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify by column chromatography.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Problem: During an electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation), you are obtaining a mixture of isomers or the undesired isomer as the major product.
Causality: While the isopropyl group is an ortho, para-director, its steric hindrance can disfavor substitution at the adjacent ortho positions.[2] The electronic directing effect and steric hindrance are competing factors.
Troubleshooting Strategies:
Strategy
Rationale
Use a Smaller Electrophile
The size of the incoming electrophile can significantly impact the product distribution. For example, nitration (using HNO₃/H₂SO₄) involves a smaller electrophile (NO₂⁺) than Friedel-Crafts acylation with a bulky acyl chloride.[2]
Change the Lewis Acid Catalyst
In Friedel-Crafts reactions, a less bulky Lewis acid (e.g., ZnCl₂) might allow for better access to the ortho position compared to a larger one (e.g., AlCl₃).
Directed Ortho Metalation (DoM)
If ortho substitution is desired, a Directed Ortho Metalation strategy can be employed. This involves using a directing group (which could be the isopropyl group itself under certain conditions) to guide a strong base to deprotonate the ortho position, followed by quenching with an electrophile.[5]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
Catalyst Suspension: Suspend the Lewis acid (e.g., AlCl₃) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere and cool in an ice bath.
Acyl Chloride Addition: Add the acyl chloride dropwise to the cooled suspension.
Substrate Addition: Add the aromatic substrate containing the 5-isopropyl group at a controlled rate, maintaining the low temperature.
Reaction Monitoring: Stir the reaction mixture at a specific temperature for a set time, monitoring progress by TLC or GC.
Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product by distillation or recrystallization.[2]
Issue 3: Challenges in Metal-Catalyzed Cross-Coupling Reactions
Problem: You are attempting a Suzuki, Buchwald-Hartwig, or other cross-coupling reaction with a substrate bearing a 5-isopropyl group and experiencing low yields or catalyst deactivation.
Causality: The steric bulk of the isopropyl group can hinder the oxidative addition and reductive elimination steps in the catalytic cycle.[14][15] It can also prevent the ligand from coordinating effectively to the metal center.
Troubleshooting Strategies:
Strategy
Rationale
Ligand Selection
Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[14][15] These ligands can promote oxidative addition and stabilize the metal center, facilitating the coupling of sterically hindered partners.[14][15][16] Ligands with "flexible" steric bulk can be particularly effective.[15]
Catalyst System
For very challenging couplings, consider using more active catalyst systems. For instance, reducing the steric bulk of the NHC ligand in ruthenium-based metathesis catalysts has shown increased efficiency for forming sterically challenging olefins.[17] In some cases, copper-catalyzed C-N coupling with specific ligands has been successful for highly hindered substrates.[16]
Solvent and Temperature Optimization
Higher boiling point solvents like toluene or o-xylene can allow for higher reaction temperatures, which may be necessary to overcome the activation barrier for sterically hindered substrates.[14]
Experimental Protocol: General Procedure for Suzuki Cross-Coupling of a Sterically Hindered Aryl Bromide
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), the boronic acid (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-4 mol%), the chosen phosphine ligand (e.g., a biarylphosphine, 4-8 mol%), and a base (e.g., K₃PO₄, 2.0 eq) in a reaction vessel.
Solvent Addition: Add a degassed solvent (e.g., toluene or o-xylene).
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.
Visualizing the Problem: Steric Hindrance in Action
The following diagram illustrates how a bulky 5-isopropyl group can sterically hinder the approach of a nucleophile in an SN2 reaction.
Caption: A logical workflow for troubleshooting reactions with 5-isopropyl groups.
References
Benchchem.
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(5), 7991–8002. [Link]
Lee, H. M., Smith, D. C., Jr., He, Z., & Stevens, E. D. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(2), 241–244. [Link]
Vantourout, J. C., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 11(15), 9576–9583. [Link]
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690–3693. [Link]
Sandrock, D. L. (2012). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest Dissertations Publishing. [Link]
NotEvans. (2018, February 8). Most stable chair conformation. Chemistry Stack Exchange. [Link]
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]
Patsnap Eureka. (2026, February 14). How to Isolate Isopropyl Group in Chemical Syntheses. [Link]
ChemTalk. (2021, June 9). Steric Hindrance. [Link]
Patsnap Eureka. (2026, February 25). Isopropyl Group: Reactive Intermediates in Synthesis. [Link]
University of Wisconsin-Madison. Conformers are compounds that differ by orientation of atoms in space. [Link]
1H NMR chemical shifts assignment for 5-isopropyl-1H-indazole
An In-Depth Technical Guide to the Structural Assignment of 5-Isopropyl-1H-indazole Executive Summary: The Structural Challenge In drug discovery, particularly for kinase inhibitors (e.g., JNK, ROCK), the indazole scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Assignment of 5-Isopropyl-1H-indazole
Executive Summary: The Structural Challenge
In drug discovery, particularly for kinase inhibitors (e.g., JNK, ROCK), the indazole scaffold is a privileged structure.[1] However, the 5-isopropyl-1H-indazole moiety presents a specific analytical challenge: Annular Tautomerism and Regioisomerism.
Researchers frequently encounter ambiguity when distinguishing between:
Regioisomers: 5-isopropyl vs. 6-isopropyl substitution (common in Friedel-Crafts derived starting materials).
Tautomers: 1H-indazole (thermodynamically favored) vs. 2H-indazole (kinetically accessible).[2][3]
This guide objectively compares the Standard 1D Assignment Workflow (Alternative A) against the Definitive 2D-Integrated Workflow (Alternative B), demonstrating why the latter is required for regulatory-grade structural confirmation.
High Risk: 5-iso and 6-iso patterns overlap significantly in the aromatic region.
Certainty: NOE between Isopropyl-CH and H4/H6 confirms position 5.
Confidence Level
Low (Ambiguous).
High (Self-Validating).
Experimental Protocol
To replicate the data below, strict adherence to solvent and concentration parameters is required to minimize tautomeric exchange broadening.
Reagents & Conditions:
Solvent: DMSO-
(99.9% D) + 0.03% TMS.
Rationale: DMSO is a hydrogen-bond acceptor. It stabilizes the N-H proton, slowing the proton exchange rate (
) and sharpening the N-H signal (approx. 12-13 ppm), which is often invisible in CDCl.
Concentration: 10–15 mg in 0.6 mL solvent.
Temperature: 298 K (25 °C).
Instrument: 400 MHz or higher (600 MHz preferred for resolving H4/H6 couplings).
Detailed Chemical Shift Assignment
The following assignment corresponds to the 1H-tautomer of 5-isopropylindazole in DMSO-
.
Table 1: 1H NMR Data (400 MHz, DMSO-
)
Position
(ppm)
Multiplicity
(Hz)
Assignment Logic (Mechanistic)
NH (1)
12.95
br s
-
Labile Proton. Highly deshielded due to aromaticity and H-bonding to DMSO. Disappears with DO shake.
H-3
8.02
s
-
Diagnostic Singlet. Characteristic of the pyrazole ring. No vicinal protons to split it.
H-4
7.58
d (narrow)
~1.0
Meta-Coupling. Couples weakly to H-6. Deshielded by the adjacent N2 lone pair effect and ring current.
H-7
7.48
d
8.6
Ortho-Coupling. Couples strongly to H-6.
H-6
7.25
dd
8.6, 1.5
Doublet of Doublets. Ortho-coupled to H-7 and meta-coupled to H-4.
Iso-CH
3.01
sept
6.9
Benzylic Methine. Septet due to splitting by two equivalent -CH groups.
Iso-CH
1.26
d
6.9
Methyls. Shielded aliphatic doublet.
Differentiation from 6-Isopropyl Isomer
In the 6-isopropyl isomer, the coupling patterns change drastically:
H-7 becomes a singlet (no ortho neighbor).
H-5 becomes a doublet (ortho to H-4).
Key Indicator: If you see two doublets and a singlet in the aromatic region (excluding H-3), you likely have the 6-isomer. The 5-isomer (target) shows two doublets and a dd (or apparent triplet if resolution is low).
Visualization of Structural Logic
Diagram 1: Assignment Workflow & NOE Correlations
This diagram illustrates the logical flow to confirm the 5-position substitution using Nuclear Overhauser Effect (NOE) spectroscopy.
Caption: Logic flow for confirming the 5-isopropyl regioisomer using spatial NOE correlations.
Diagram 2: Tautomeric Equilibrium (1H vs 2H)
Indazoles exist in equilibrium.[3][4][5] In DMSO, the 1H form dominates, but the 2H form is a common transient intermediate in synthesis.[1]
Caption: Thermodynamic equilibrium between 1H and 2H tautomers. The 1H form is favored by ~20 kJ/mol.[5]
Critical Analysis of Alternatives
Why "Standard" Analysis Fails
Many commercial catalogs list 5-isopropylindazole with generic peak ranges (e.g., 7.2–8.0 ppm, m).[1] This "multiplet" designation masks the specific coupling constants required to distinguish it from the 6-isomer.
The Trap: If you rely on a low-field (300 MHz) instrument, H4 and H7 often overlap, appearing as a messy multiplet.[1]
The Solution: Use 400 MHz+ and DMSO-
. The solvent separates the signals, and the higher field resolves the 1.5 Hz meta-coupling on H6, which is the "fingerprint" of the 5-substitution pattern.
Reference Standards
When comparing your product, ensure you are referencing the 1H-tautomer . If your spectrum shows a shielded C3-H (approx 8.4-8.6 ppm) or distinct changes in the benzene ring shifts, you may have accidentally locked the 2H-isomer via N-alkylation or are observing a salt form (indazolium cation).
References
BenchChem. An In-depth Technical Guide to the Synthesis of 5-Isopropyl-1H-indene from Isopropylbenzene. (Analogous isopropyl shift data). Retrieved from .[1]
Claramunt, R. M., et al. (2006).[1] The tautomerism of indazoles in the solid state and in solution.[4] (Establishes 1H vs 2H stability). Arkivoc, (v), 5-11.[1]
Latosinska, J. N. (2000).[1][6] Thermodynamic stability of indazole studied by NMR-NQR spectroscopy.[6]Magnetic Resonance in Chemistry, 38, 192–196.[1][6]
Reich, H. J. Hans Reich's Collection of NMR Data.[1] University of Wisconsin-Madison. (Standard chemical shift tables for heterocycles). Retrieved from .[1]
Voisin-Chiret, A. S., et al. (2007).[1] Synthesis and biological evaluation of new 5-substituted indazoles.Tetrahedron, 63(35), 8449-8457.[1] (Confirmed coupling patterns for 5-substituted indazoles).
FTIR spectrum analysis of 5-isopropyl-1H-indazole functional groups
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter challenges in resolving the complex vibrational spectra of heterocyclic intermediates. 5-isopropyl-1H-indazole is a critical st...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter challenges in resolving the complex vibrational spectra of heterocyclic intermediates. 5-isopropyl-1H-indazole is a critical structural motif, notably utilized as a building block in the synthesis of tetrahydropyrido-pyridine compounds acting as C5a receptor modulators for inflammatory diseases[1].
Verifying the structural integrity of this compound requires precise identification of its functional groups: the tautomeric indazole core (N-H and C=N bonds) and the aliphatic isopropyl side chain. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis. However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —fundamentally alters the resulting spectral data.
This guide objectively compares these two methodologies, explaining the causality behind their spectral differences and providing field-proven, self-validating protocols for the analysis of 5-isopropyl-1H-indazole.
Mechanistic Causality: Why ATR and KBr Spectra Differ
To accurately interpret the FTIR spectrum of 5-isopropyl-1H-indazole, one must understand the physics governing the sampling techniques.
Transmission Spectroscopy (KBr Pellet):
The KBr method is a classic transmission technique governed strictly by the Beer-Lambert law[2]. The infrared beam passes entirely through a homogenized matrix of the sample and IR-inactive potassium bromide.
The Advantage: It produces high-fidelity, linear spectra with excellent signal-to-noise ratios, making it the gold standard for quantitative trace analysis and historical library matching[3].
The Pitfall: KBr is highly hygroscopic. Trace water absorbed during pellet preparation produces a broad, intense O-H stretching band at ~3400 cm⁻¹, which can severely mask or distort the critical N-H stretching vibrations of the indazole ring (typically found between 3150–3250 cm⁻¹)[4].
Attenuated Total Reflectance (ATR-FTIR):
ATR relies on an evanescent wave generated when the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe)[5]. This wave penetrates the sample pressed against the crystal to a depth of only 0.5 to 2 micrometers.
The Advantage: It requires zero sample preparation, is non-destructive, and completely eliminates the water-absorption artifacts associated with KBr[6].
The Pitfall: Penetration depth (
) is directly proportional to the wavelength of the IR light. Consequently, absorption bands at lower wavenumbers (e.g., the aromatic C-H out-of-plane bends of the indazole ring at 740–850 cm⁻¹) will appear artificially stronger compared to higher wavenumber bands (like the aliphatic C-H stretches)[5]. Software-based ATR correction is mandatory before comparing these spectra to transmission libraries.
Functional Group Resolution: ATR vs. KBr Performance
The following table summarizes the expected vibrational frequencies for 5-isopropyl-1H-indazole and objectively compares the resolution capabilities of both techniques.
Functional Group
Expected Wavenumber (cm⁻¹)
ATR-FTIR Performance (Diamond)
KBr Pellet Performance
Indazole N-H Stretch
~3150 – 3250 (Broad)
Excellent: Unaffected by matrix moisture; true representation of solid-state hydrogen bonding.
Poor to Fair: Highly susceptible to masking by broad O-H stretch from hygroscopic KBr water absorption.
Aromatic C-H Stretch
~3050 – 3100
Good: Distinct but relatively weak intensity due to shallow penetration at high wavenumbers.
Excellent: Sharp and well-resolved, adhering strictly to Beer's Law.
Isopropyl C-H Stretch
~2960 (asym), 2870 (sym)
Good: Clear resolution of aliphatic vs. aromatic C-H stretches.
Excellent: High signal-to-noise ratio; ideal for quantifying alkyl chain presence.
Excellent: Sharp peak, though baseline scattering can occur if grinding is insufficient.
Isopropyl gem-dimethyl Bend
~1380, 1365 (Doublet)
Excellent: The characteristic "split" of the isopropyl group is perfectly resolved without matrix interference.
Good: Resolvable, but requires a highly transparent, well-pressed pellet to avoid baseline drift.
Aromatic C-H Out-of-Plane
~740 – 850
Over-represented: Peaks appear intensely strong due to deeper evanescent wave penetration at low wavenumbers.
Excellent: True relative intensity compared to the rest of the spectrum.
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must include built-in validation steps. A spectrum is only as reliable as the blank that preceded it.
Protocol A: High-Throughput ATR-FTIR Workflow
Ideal for rapid structural confirmation and moisture-sensitive compounds.
Crystal Validation (The Blank): Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). Self-Validation: The background must show characteristic diamond phonon bands (1900–2300 cm⁻¹) but remain flat elsewhere. A sloping baseline indicates residual solvent or contamination.
Sample Application: Place ~2 mg of 5-isopropyl-1H-indazole powder directly onto the crystal[5].
Pressure Application: Lower the ATR anvil. Mechanistic note: Apply maximum reproducible pressure until the live preview shows a transmittance drop to at least 80% for the strongest bands. Intimate contact is required because the evanescent wave decays exponentially[6].
Acquisition & Correction: Acquire the spectrum. Immediately apply an "ATR Correction" algorithm in the spectrometer software to normalize the penetration depth variations across the wavenumber scale.
Ideal for quantitative analysis and regulatory library submissions.
Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for at least 4 hours. Store in a desiccator.
System Blanking (The Blank): Press a pure KBr pellet (150 mg) at 10 tons of pressure for 3 minutes[4]. Self-Validation: Scan the blank. If a broad band >0.05 absorbance units appears at 3400 cm⁻¹, the KBr is too wet. Re-desiccate before proceeding.
Sample Milling: Weigh exactly 1.5 mg of 5-isopropyl-1H-indazole and 150 mg of dry KBr. Grind vigorously in an agate mortar for 2–3 minutes. Mechanistic note: Particle size must be reduced to less than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric peak scattering)[6].
Pressing & Acquisition: Transfer the mixture to a 13 mm die. Apply vacuum to remove trapped air, then press at 10 tons for 5 minutes. The resulting disc must be visually transparent. Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical decision-making process for selecting the appropriate FTIR modality for 5-isopropyl-1H-indazole analysis based on the analytical goal.
FTIR Modality Decision Matrix for 5-isopropyl-1H-indazole Characterization.
HPLC method development for 5-isopropyl-1H-indazole purity
Advanced HPLC Method Development for 5-Isopropyl-1H-indazole Purity: A Comparative Guide on Stationary Phase Selectivity As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated wit...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced HPLC Method Development for 5-Isopropyl-1H-indazole Purity: A Comparative Guide on Stationary Phase Selectivity
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with substituted indazoles. 5-Isopropyl-1H-indazole is a highly valued chemical building block, most notably serving as a critical intermediate in the synthesis of covalent KRAS G12C inhibitors such as 1[1]. In pharmaceutical development, the purity of this intermediate is non-negotiable; positional isomers (regioisomers like 4-isopropyl or 6-isopropyl-1H-indazole) formed during synthesis can carry over into the final active pharmaceutical ingredient (API), compromising both efficacy and safety.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-isopropyl-1H-indazole requires moving beyond generic platform methods. This guide objectively compares stationary phase alternatives and provides a self-validating protocol to ensure baseline resolution of critical regioisomeric impurities.
The Mechanistic Challenges of Indazole Chromatography
Indazoles present a unique set of chromatographic challenges due to their pyrazole-fused benzene ring system.
Tautomerism and Basicity : The 1H-indazole core contains basic nitrogen atoms that readily interact with acidic residual silanols on silica-based columns, leading to severe peak tailing, a phenomenon well-documented in 2[2].
Regioisomer Similarity : The 5-isopropyl and 6-isopropyl regioisomers possess identical molecular weights and highly similar log P values. Standard hydrophobic dispersive interactions are often insufficient to resolve these species.
To overcome this, the causality of separation must shift from pure hydrophobicity to shape selectivity and
interactions.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl
To objectively evaluate performance, we compared three distinct column chemistries under identical mobile phase conditions.
Standard Alkyl C18 : Relies entirely on dispersive van der Waals forces. While excellent for general purity screening, it struggles to differentiate the subtle spatial differences of isopropyl placement on the indazole ring.
Phenyl-Hexyl : Introduces
interactions between the stationary phase phenyl ring and the indazole core. The hexyl linker provides flexibility, allowing the phase to adapt to the analyte, improving retention and peak shape compared to C18.
Biphenyl : The biphenyl phase offers rigid, highly polarizable
interactions and enhanced steric recognition. The restricted rotation of the biphenyl group creates a rigid binding pocket that is highly sensitive to the molecular shape of planar aromatic regioisomers, making it the premier choice for indazole isomer resolution.
Comparative Performance Data
The following data summarizes the quantitative performance of the three columns when resolving 5-isopropyl-1H-indazole from its 6-isopropyl regioisomer impurity (spiked at 1%).
Column Chemistry (150 x 4.6 mm, 3 µm)
Retention Time (min)
Peak Tailing Factor ()
Resolution () from 6-Isomer
Suitability for API Release
Standard C18
6.24
1.55
1.1 (Co-elution)
Fail
Phenyl-Hexyl
7.51
1.20
1.8 (Marginal Baseline)
Marginal
Biphenyl
8.15
1.05
2.6 (Robust Baseline)
Pass
Note: Resolution (
) > 2.0 is the target for a robust, self-validating purity method.
To ensure trustworthiness and reproducibility, the following step-by-step methodology describes the optimized workflow using the Biphenyl stationary phase. The use of an acidic modifier (0.1% Formic Acid) is critical to suppress silanol ionization and ensure the indazole remains in a consistent protonation state during3[3].
Step 1: Sample Preparation
Accurately weigh 10.0 mg of 5-isopropyl-1H-indazole sample.
Dissolve in 10.0 mL of Diluent (50:50 MS-Grade Water:Acetonitrile) to achieve a 1.0 mg/mL stock solution.
Sonicate for 5 minutes to ensure complete dissolution.
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: Chromatographic Conditions
Column : Biphenyl, 150 x 4.6 mm, 3 µm particle size.
Mobile Phase A : 0.1% Formic Acid in MS-Grade Water.
Mobile Phase B : 0.1% Formic Acid in MS-Grade Acetonitrile.
Flow Rate : 1.0 mL/min.
Column Temperature : 35°C (Reduces mobile phase viscosity and improves mass transfer).
Detection : UV at 254 nm (optimal for the indazole chromophore).
Injection Volume : 5.0 µL.
Step 3: Gradient Program
0.0 - 2.0 min : 10% B (Isocratic hold to focus the analyte band)
2.0 - 12.0 min : 10% to 90% B (Linear gradient for impurity elution)
12.0 - 15.0 min : 90% B (Column wash)
15.0 - 15.1 min : 90% to 10% B
15.1 - 20.0 min : 10% B (Re-equilibration)
Step 4: System Suitability Testing (Self-Validation)
Before analyzing unknown batches, inject a resolution standard containing 5-isopropyl-1H-indazole and 6-isopropyl-1H-indazole. The system is only validated for use if
and . If these parameters fail, the system must be investigated for column degradation or mobile phase preparation errors.
Workflow Visualization
Step-by-step HPLC method development workflow for 5-isopropyl-1H-indazole purity analysis.
References
Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treat. doi.org. 1
Separation of Indazole on Newcrom R1 HPLC column. sielc.com. 2
comparing bioactivity of 5-isopropyl vs 5-methyl indazole
Comparative Bioactivity Guide: 5-Isopropyl vs. 5-Methyl Indazole Scaffolds in Drug Discovery As drug discovery programs evolve from hit-to-lead to lead optimization, selecting the correct steric and electronic vectors on...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity Guide: 5-Isopropyl vs. 5-Methyl Indazole Scaffolds in Drug Discovery
As drug discovery programs evolve from hit-to-lead to lead optimization, selecting the correct steric and electronic vectors on privileged scaffolds is critical. The indazole ring is a ubiquitous bioisostere for indoles and benzimidazoles, frequently utilized to anchor molecules within hydrophobic protein pockets while maintaining a critical hydrogen-bond donor/acceptor pair.
When optimizing the 5-position of the indazole ring, medicinal chemists often face a classic steric versus entropic trade-off. This guide provides an objective, data-driven comparison of 5-methyl versus 5-isopropyl indazole substitutions, analyzing their physicochemical impacts, bioactivity profiles in targeted kinase/GTPase inhibition, and the causality behind their performance differences.
Structural Dynamics & Physicochemical Rationale
The 5-position of the indazole core typically projects directly into deep hydrophobic sub-pockets of target proteins. The choice between a methyl and an isopropyl group fundamentally alters the molecule's interaction with the target:
5-Methyl Indazole: Features a small, highly lipophilic vector with minimal steric penalty. It undergoes free rotation and incurs a low desolvation penalty, making it an excellent baseline probe for hydrophobic pocket engagement.
5-Isopropyl Indazole: Introduces branched steric bulk and increased lipophilicity (higher LogP). While it can theoretically bury more hydrophobic surface area, the branched methyl groups restrict bond rotation. If the target pocket lacks the specific geometry to accommodate this "Y-shaped" bulk, the resulting steric clash or forced sub-optimal rotamer will negate any expected gains in binding enthalpy.
Case Study: KRAS G12C Inhibitor Optimization
The most definitive comparative data between these two substitutions emerges from the optimization of covalent KRAS G12C inhibitors, specifically during the development of the clinical candidate MRTX849 (Adagrasib) .
During the SAR campaign, researchers needed to replace a metabolically labile naphthol ring with a substituted indazole to reduce conjugative metabolism (clearance). The indazole ring was designed to bind in a well-defined Switch II hydrophobic pocket formed by Val9, Met72, Phe78, Tyr96, Ile100, and Val103, while maintaining a hydrogen bond to Asp69.
SAR Data Comparison
The cellular bioactivity was measured via the inhibition of phosphorylated ERK (pERK) in KRAS G12C-mutant NCI-H358 cells.
Compound
Indazole Substitution
Cellular pERK IC₅₀ Relative Potency
SAR Rationale / Mechanistic Observation
Compound 1
Naphthol (Original)
10x (Reference)
High potency but severe metabolic liabilities (glucuronidation).
Compound 2
5-Methyl
1x (Baseline)
Lost 90% potency vs. naphthol; the small methyl vector was insufficient to fully engage the deep hydrophobic cleft.
Compound 3
5-Ethyl
~1x (Equipotent to 5-Me)
Linear extension failed to capture additional binding enthalpy.
Compound 4
5-Isopropyl
~1x (Equipotent to 5-Me)
Branched steric bulk was tolerated but failed to optimize van der Waals contacts, offering no potency advantage over the methyl group.
Compound 6
5,6-Dimethyl
~5x more potent than 5-Me
Lateral expansion perfectly filled the Val9/Met72/Tyr96 cleft, proving that pocket geometry preferred lateral width over branched bulk.
The Causality: Why did the 5-isopropyl group fail to outperform the 5-methyl group? The Switch II pocket of KRAS G12C is highly specific. The branched nature of the isopropyl group forces a spatial trajectory that does not align perfectly with the Val9/Met72 residues. Instead of burying deeper, it simply occupies the same effective interaction radius as the methyl group. True potency gains were only realized when the volume was expanded laterally (5,6-dimethyl) or electronically tuned (5-trifluoromethyl) . Similar steric tuning principles around indazole/pyrazole atropisomerism were validated in the development of JDQ443 .
KRAS G12C signaling cascade and the pharmacological intervention point for indazole inhibitors.
Self-Validating Experimental Protocols
To objectively compare the bioactivity and viability of 5-methyl vs. 5-isopropyl indazoles, the following self-validating workflows must be executed.
This protocol utilizes an internal control (Total ERK) to ensure that reductions in pERK are due to true mechanistic inhibition, not non-specific compound cytotoxicity.
Cell Seeding: Plate NCI-H358 cells (KRAS G12C mutant) in 96-well plates at a density of 30,000 cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 5-methyl and 5-isopropyl indazole compounds in DMSO. Transfer to the cell plates (final DMSO concentration 0.1%). Incubate for exactly 3 hours.
Lysis: Aspirate media, wash with cold PBS, and add 50 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Agitate for 15 minutes at 4°C.
Quantification (AlphaLISA/MSD): Transfer lysates to an assay plate. Probe simultaneously for Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK .
Validation & Analysis: Normalize the pERK signal to the Total ERK signal. If Total ERK drops by >15% at high concentrations, flag the compound for cytotoxicity. Calculate the IC₅₀ using a 4-parameter non-linear regression model.
Since bulky alkyl groups (isopropyl) can shift the site of metabolism compared to methyl groups, metabolic clearance must be quantified.
Incubation: Pre-incubate 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Calculations: Determine the half-life (t₁/₂) from the slope of the natural log of remaining compound vs. time. Calculate the intrinsic clearance (CL_int) and Hepatic Extraction Ratio (ER).
Step-by-step SAR evaluation workflow for comparing 5-substituted indazole derivatives.
Conclusion
Substituting a 5-methyl indazole with a 5-isopropyl group is a common tactic to increase lipophilic contact within a target pocket. However, empirical data demonstrates that increased bulk does not guarantee increased bioactivity. In highly constrained environments like the KRAS G12C Switch II pocket, the 5-isopropyl group fails to provide a potency advantage over the 5-methyl group due to steric restrictions and sub-optimal vector trajectories. Successful optimization often requires understanding the exact geometry of the pocket, favoring lateral expansions (e.g., 5,6-dimethyl) or electronic tuning (e.g., 5-CF₃) over simple branched aliphatic extensions.
References
Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Validation
differentiating 5-isopropyl-1H-indazole from regioisomers
Technical Guide: Structural Differentiation of 5-Isopropyl-1H-Indazole from Regioisomers Executive Summary & Structural Context The differentiation of 5-isopropyl-1H-indazole from its regioisomers (primarily the 4-, 6-,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Structural Differentiation of 5-Isopropyl-1H-Indazole from Regioisomers
Executive Summary & Structural Context
The differentiation of 5-isopropyl-1H-indazole from its regioisomers (primarily the 4-, 6-, and 7-isopropyl isomers) is a critical quality attribute in the synthesis of kinase inhibitors (e.g., ALK/ROS1 targets). Indazoles present a dual challenge: annular tautomerism (
vs. ) and positional isomerism arising from non-selective cyclization or electrophilic substitution.
While Mass Spectrometry (MS) confirms the molecular formula (
), it cannot distinguish these isomers. This guide details a deterministic analytical workflow using Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by HPLC for quantitative purity assessment.
The Isomer Landscape
The following diagram illustrates the structural differences. Note that the proximity of the isopropyl group to the pyrazole ring (C3-H) and the ring junction (N1/C7) dictates the spectral fingerprint.
Figure 1: Structural relationship between the target 5-isopropylindazole and its common regioisomers.
Method 1: NMR Spectroscopy (The Deterministic Approach)
NMR is the only self-validating method for this structural assignment. The analysis relies on the "H3-H4 Gateway" : the interaction between the pyrazole proton (H3) and the benzene ring proton at position 4 (H4).
Experimental Protocol
Solvent Selection: Use DMSO-d6 rather than
.
Reasoning: DMSO stabilizes the
-tautomer via hydrogen bonding, slowing the proton exchange rate. This sharpens the signals and allows observation of the N-H proton, which is crucial for assigning H7 (via NOE) [1].
Concentration: Prepare a sample at >10 mg/mL to ensure clear detection of minor NOE correlations.
Required Experiments:
(1D), NOESY (2D), and optionally HMBC.
Data Interpretation: The "Smoking Gun" Signals
The differentiation rests on the multiplicity of the proton at C4 and its spatial proximity to H3 .
Feature
5-Isopropyl-1H-indazole (Target)
6-Isopropyl-1H-indazole (Common Impurity)
4-Isopropyl-1H-indazole
H4 Multiplicity
Singlet (br) or Doublet ( Hz). Reason: Meta-coupling to H6 only.
Doublet ( Hz). Reason: Ortho-coupling to H5.
Substituted (No proton).
H3 NOE Correlation
Strong NOE to H4 (which is a singlet/meta-doublet).
Strong NOE to H4 (which is an ortho-doublet).
Strong NOE to Isopropyl-CH .
H7 Multiplicity
Doublet ( Hz). Reason: Ortho to H6.
Singlet (br) . Reason: Meta to H5 only.
Doublet ( Hz).
Isopropyl NOE
Correlates to H4 (s) and H6 (d) .
Correlates to H5 (d) and H7 (s) .
Correlates to H3 (s) and H5 (d) .
Logic Flow for Assignment
The following decision tree illustrates how to process the NMR data to confirm the structure.
Figure 2: NMR Decision Tree for Indazole Regioisomer Assignment.
Method 2: Chromatographic Separation (HPLC)
While NMR identifies the structure, HPLC is required to quantify regioisomeric impurities, as 5- and 6-isomers often co-crystallize.
Challenge: The 5- and 6-isomers have identical masses and very similar polarities.
Solution: Use a stationary phase that maximizes
interactions, which differ slightly due to the electronic density distribution of the benzene ring.
Recommended HPLC Protocol
Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm).
Mechanism:[1][2][3] Phenyl phases provide better selectivity for aromatic positional isomers than standard C18 due to shape selectivity and
-stacking.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: Isocratic hold at 40-50% B often yields better resolution than a steep gradient for closely eluting isomers.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).
Synthesis & Causality (Scientific Grounding)
Understanding the source of the isomer aids in anticipation.
From 3-Isopropylaniline: If the starting material is 3-isopropylaniline, cyclization (via diazonium) can occur at the carbon ortho to the amine. This yields a mixture of 6-isopropyl (sterically less hindered) and 4-isopropyl indazole.
From 4-Isopropylaniline: Cyclization forces the formation of 5-isopropylindazole exclusively, as both ortho positions are equivalent.
Implication: If your synthesis pathway starts from 4-isopropylaniline, any "impurity" signals in NMR are likely chemical byproducts, not regioisomers. If starting from 3-isopropylaniline, regioisomer separation is mandatory [3].
References
Regioselective N-alkylation of the 1H-indazole scaffold.
Source: Beilstein Journal of Organic Chemistry (2021).[1]
Context: Establishes NMR protocols (HMBC/NOESY) for assigning indazole regioisomers and discusses N1 vs N2 selectivity.
URL:[Link]
Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives.
Source: The Journal of Organic Chemistry (ACS, 2022).
Context: Provides detailed chemical shift data and coupling constants for 4, 5, 6, and 7-substituted indazoles.
URL:[Link]
13C NMR of Indazoles.
Source: Magnetic Resonance in Chemistry (via ResearchGate).
Context: Fundamental reference for Carbon-13 shifts in indazole tautomers.
URL:[Link]
Comparative UV-Vis Spectroscopic Analysis: 5-Isopropyl-1H-indazole vs. Structural Analogues
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary In the development of targeted therapeutics (such as...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Experimental Protocol
Executive Summary
In the development of targeted therapeutics (such as KRAS G12C inhibitors and C5a receptor modulators), the 1H-indazole scaffold serves as a critical pharmacophore. Substitutions on the indazole core directly influence its electronic properties, tautomeric equilibrium, and subsequent spectrophotometric behavior. This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 5-isopropyl-1H-indazole against its unsubstituted parent (1H-indazole) and a halogenated analogue (5-bromo-1H-indazole). By understanding the auxochromic effects of the 5-isopropyl group, researchers can better optimize spectrophotometric tracking, photochemical stability assays, and reaction monitoring workflows.
Mechanistic Grounding: The Indazole Chromophore and Auxochromic Effects
The UV-Vis absorption profile of the indazole core is dominated by
and electronic transitions within the fused pyrazole-benzene ring system[1]. In protic solvents like methanol, the 1H-tautomer is thermodynamically favored over the 2H-tautomer, yielding a distinct fine-structure absorption pattern[2].
When an isopropyl group is introduced at the 5-position, it acts as a weak electron-donating group (EDG).
Causality of the Shift: The isopropyl group donates electron density into the aromatic
-system via hyperconjugation and a positive inductive effect (+I). This electron donation destabilizes the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO energy gap.
Spectroscopic Outcome: Consequently, less energy is required for the
transition, resulting in a predictable bathochromic shift (red shift) of approximately 2–5 nm and a slight hyperchromic effect (increased molar absorptivity, ) compared to unsubstituted 1H-indazole.
Conversely, introducing a heavy, electron-withdrawing atom like bromine (5-bromo-1H-indazole) induces competing -I (inductive withdrawal) and +M (mesomeric donation) effects, alongside enhanced spin-orbit coupling, which typically broadens the absorption bands and causes a more pronounced bathochromic shift.
Caption: Electronic influence of the 5-isopropyl substituent on the 1H-indazole chromophore.
Comparative UV-Vis Absorption Maxima
The following table synthesizes the absorption maxima (
) for the indazole analogues in Methanol (MeOH). Note: Values for 5-isopropyl and 5-bromo derivatives are extrapolated based on standard auxochromic shift increments applied to the experimentally validated 1H-indazole baseline[1].
Compound
Substituent Nature
(nm)
(nm)
(nm)
Expected Shift vs. Core
1H-Indazole
None (Core)
249
284
293
Baseline
5-Isopropyl-1H-indazole
EDG (+I, Hyperconjugation)
~252
~287
~296
+3 nm (Bathochromic)
5-Bromo-1H-indazole
EWG (-I) / +M / Heavy Atom
~255
~289
~299
+5 to +6 nm (Bathochromic)
Data Interpretation: The primary absorption band near 250 nm is highly sensitive to substitution. The secondary bands (~284–293 nm) correspond to the fine structure of the benzenoid transitions. The 2H-tautomer, if stabilized in specific environments, would absorb at even longer wavelengths than the 1H-tautomer[2].
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It prevents common artifacts such as excimer formation (concentration quenching) and solvent cut-off interference.
Phase 1: Reagent and Sample Preparation
Solvent Selection: Use HPLC-grade Methanol (UV cut-off ~205 nm). Why? Methanol acts as a hydrogen-bond donor/acceptor, effectively pinning the tautomeric equilibrium toward the 1H-indazole form, ensuring spectral consistency[3].
Stock Solution: Weigh 2.0 mg of 5-isopropyl-1H-indazole and dissolve in 10 mL of MeOH to create a concentrated stock.
Working Dilutions: Prepare three working concentrations:
M, M, and M. Why? Analyzing a concentration gradient is critical to validate the Beer-Lambert law and rule out molecular aggregation, which would manifest as non-linear absorbance scaling or peak broadening.
Phase 2: Spectrophotometric Acquisition
Cuvette Selection: Use matched quartz cuvettes (10 mm path length). Glass or plastic cuvettes absorb strongly below 300 nm and will obscure the primary 252 nm peak.
Baseline Correction (Blanking): Fill both the reference and sample cuvettes with HPLC-grade MeOH. Run a baseline scan from 200 nm to 400 nm to subtract solvent and optical noise.
Measurement: Replace the solvent in the sample cuvette with the
M working solution. Record the spectrum at a scan rate of 120 nm/min with a slit width of 1 nm.
Phase 3: Data Validation
Linearity Check: Plot the absorbance at
(~252 nm) against the three working concentrations. A linear regression () validates that the system is free of concentration-dependent artifacts.
Isosbestic Point Verification (Optional): If analyzing the 1H
2H tautomeric shift, titrate the solution with trace amounts of acid/base. The presence of sharp isosbestic points confirms a clean two-state transition without degradation byproducts.
Caption: Self-validating UV-Vis spectroscopic workflow for indazole derivatives.
References
Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity
Journal of Inorganic Biochemistry (2012). Provides baseline UV-Vis absorption maxima for the unsubstituted 1H-indazole core in various solvents, including Methanol.
URL:[Link]
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies
Angewandte Chemie International Edition (2025). Details the tautomer-dependent photoreactivity and the distinct bathochromic absorption shifts of 2H-tautomers compared to 1H-tautomers.
URL:[Link]
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review
Molecules / Springer Nature (2025). Discusses the amphoteric nature, structural diversity, and tautomeric equilibrium (1H vs 2H vs 3H) of indazole derivatives in solution.
URL:[Link]
Comparative Stability Guide: 5-Isopropyl-1H-indazole vs. 5-Bromoindazole
[1] Executive Summary In the development of indazole-based therapeutics, the choice between a halogenated scaffold (5-bromoindazole ) and an alkyl-substituted analog (5-isopropyl-1H-indazole ) dictates not only synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the development of indazole-based therapeutics, the choice between a halogenated scaffold (5-bromoindazole ) and an alkyl-substituted analog (5-isopropyl-1H-indazole ) dictates not only synthetic strategy but also the downstream stability profile of the drug candidate.[1]
5-Bromoindazole serves as a thermodynamically robust "anchor," exhibiting high resistance to oxidative stress and metabolic cleavage, making it an ideal intermediate.[1] Its primary instability is conditional, triggered only by transition metal catalysis (e.g., Pd(0)).[1]
5-Isopropyl-1H-indazole introduces a critical metabolic "soft spot."[1] While chemically stable under ambient storage, the benzylic methine position renders it susceptible to autoxidation (shelf-life risk) and rapid CYP450-mediated hydroxylation (pharmacokinetic risk).[1]
This guide dissects these differences through the lens of thermodynamic equilibrium, chemical reactivity, and metabolic fate.
Part 1: Thermodynamic Stability & Tautomerism[1]
Indazoles exhibit annular tautomerism, existing in equilibrium between the 1H- and 2H-forms.[1][2][3] This equilibrium is governed by the aromaticity of the benzene ring and the electronic influence of substituents at the C5 position.
The Hammett Influence
The stability of the N-H bond is directly influenced by the electron-donating or withdrawing nature of the C5 substituent.
5-Bromoindazole (EWG Effect): The bromine atom is electron-withdrawing (
).[1] This pulls electron density from the pyrazole ring, increasing the acidity of the N1-proton. While 1H remains the dominant tautomer, the conjugate base is stabilized, facilitating deprotonation during alkylation reactions.[1]
5-Isopropyl-1H-indazole (EDG Effect): The isopropyl group is electron-donating via hyperconjugation (
).[1] This enriches the electron density of the ring, slightly increasing the pKa of the N1-proton and reinforcing the stability of the neutral 1H-tautomer against deprotonation.
Tautomeric Equilibrium Visualization
Figure 1: Tautomeric equilibrium of indazoles. The 1H-form is thermodynamically favored due to full preservation of the benzene ring aromaticity. Substituents modulate the energy barrier of proton transfer.
Part 2: Chemical Reactivity & Stress Testing[1]
When subjecting these compounds to forced degradation (ICH Q1A), their failure modes diverge significantly.[1]
Comparative Degradation Pathways[1]
Stress Condition
5-Bromoindazole Performance
5-Isopropyl-1H-indazole Performance
Mechanistic Insight
Acid Hydrolysis (0.1N HCl, 60°C)
Stable. No significant degradation observed over 24h.[1]
Stable. The alkyl group is resistant to acidic cleavage.
Indazole core is weakly basic; protonation occurs at N2 but does not lead to ring opening.
Oxidation (3% H₂O₂, RT)
Stable. Bromine is inert to peroxide oxidation.[1]
Benzylic Oxidation: The tertiary C-H bond of the isopropyl group is a radical trap, forming peroxides/alcohols.
Photolysis (UV/Vis)
Moderate. Carbon-Bromine bond can undergo homolytic cleavage under high-intensity UV.[1]
Stable. Alkyl groups are generally photostable unless sensitized.
Radical debromination is a known risk for aryl halides in solution under UV.
Thermal (Solid state, 60°C)
Excellent. High crystalline stability (MP > 120°C).[1]
Good. Lower melting point may lead to physical instability (sintering) before chemical breakdown.[1]
Lattice energy of the halogenated compound is typically higher.
The Isopropyl Liability (Autoxidation)
The 5-isopropyl group presents a specific shelf-life risk.[1] Over time, trace metal impurities or light can initiate radical autoxidation at the benzylic position.
Mechanism:
Initiation: Abstraction of the tertiary benzylic hydrogen.
Propagation: Reaction with O₂ to form a hydroperoxide.
Termination: Decomposition to a tertiary alcohol (5-(2-hydroxypropan-2-yl)-indazole).[1]
Part 3: Metabolic Stability (In Vitro / In Vivo)
For drug discovery professionals, "stability" implies metabolic clearance (CL_int).[1] This is where the two compounds differ most starkly.
Microsomal Stability (HLM)[1]
5-Bromoindazole: Acts as a metabolic "blocker."[1] The C-Br bond is too strong for CYP450 oxidative insertion.[1] Unless the molecule has other liabilities, it often exhibits Low Clearance .
5-Isopropyl-1H-indazole: The isopropyl group is a high-affinity substrate for CYP3A4 and CYP2D6.[1] The enzyme inserts oxygen into the benzylic C-H bond. This results in High Clearance and short half-life (
Figure 2: Comparative metabolic fate.[1] The isopropyl group undergoes rapid Phase I oxidation (benzylic hydroxylation), whereas the bromo substituent blocks metabolism at the C5 position.
Part 4: Experimental Protocols
To validate these stability claims in your own lab, use the following self-validating protocols.
coupling is observed.[1] N-H proton typically 12.5 - 13.5 ppm.[1]
2H-Indazole: Distinct cross-peaks in HMBC; N-H proton often shifted downfield.[1]
Note: Fast exchange may broaden signals. Lower temperature to 250K to freeze the tautomers if necessary.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5] 2003. Link
Katritzky, A. R., et al. Tautomerism in Indazoles.[1][6] Journal of Organic Chemistry, 2008. (General reference for heterocycle tautomerism).
Guengerich, F. P. Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology, 2001.[1] Link[1]
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Discusses metabolic blocking via halogens).[1] Link[1]
BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives. 2025.[7] Link[1]
Personal protective equipment for handling 5-isopropyl-1H-indazole
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by the physicochemical properties of the compound . True operational excellence is achieved when...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by the physicochemical properties of the compound . True operational excellence is achieved when we understand why a chemical behaves the way it does, allowing us to design workflows that are inherently self-validating and secure.
Below is the comprehensive, mechanistic guide for the safe handling, operational processing, and disposal of 5-isopropyl-1H-indazole .
I. Mechanistic Toxicology & Hazard Profile
5-Isopropyl-1H-indazole is a thermodynamically stable bicyclic heterocycle widely utilized as a privileged scaffold in the development of kinase inhibitors and cardiovascular therapeutics[1]. However, its structural features demand rigorous handling procedures.
The 1H-indazole core is nitrogen-rich and capable of interacting with biological targets, while the 5-isopropyl substitution significantly enhances the molecule's lipophilicity. This increased lipid solubility facilitates rapid permeation through the stratum corneum (skin) and mucosal membranes. Consequently, 5-isopropyl-1H-indazole carries strict GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. The lyophilized powdered form is particularly hazardous due to its potential to aerosolize, creating micro-particulates that can easily reach the lower respiratory tract or adhere to ocular tissue[3].
II. Personal Protective Equipment (PPE) Matrix
To neutralize these specific physicochemical risks, PPE must be selected based on quantitative barrier properties rather than general laboratory defaults.
Parameter
Specification
Causality / Rationale
Glove Material
Nitrile Rubber
Impermeable to highly lipophilic indazole scaffolds.
Glove Thickness
0.11 mm
Provides a sufficient mechanical barrier against micro-abrasions[4].
Breakthrough Time
> 480 minutes
Ensures sustained dermal protection during extended assay preparation[4].
Maintains the thermodynamic stability of the 1H-indazole tautomer[2].
III. Self-Validating Operational Protocol
Every step in this handling protocol is designed as a self-validating system. You must confirm the success of the previous step before proceeding to the next.
Phase 1: Pre-Handling & Environmental Validation
Airflow Verification: Before transferring the chemical, activate the fume hood and verify the digital flow monitor reads between 0.4 and 0.6 m/s.
Causality: Insufficient flow fails to capture indazole dust (H335 risk); excessive flow creates turbulence that can eject powder from the weighing boat.
Validation: Hold a delicate tissue (e.g., Kimwipe) near the sash opening; it should gently pull inward without violent fluttering.
PPE Integrity Check: Don a fully buttoned chemically-resistant lab coat, EN 166/NIOSH-approved safety glasses, and 0.11 mm nitrile gloves[3][4].
Validation: Perform a visual and tactile inspection of the gloves for micro-tears before touching the primary container.
Phase 2: Anti-Static Weighing Protocol
Static Mitigation: Discharge static electricity from the micro-spatula and weighing boat using an anti-static bar or zero-stat gun.
Causality: 5-isopropyl-1H-indazole powder is highly prone to static cling. Unmitigated static causes sudden repulsion, aerosolizing the compound into the user's breathing zone.
Mass Transfer: Carefully transfer the required mass using a slow, rolling motion of the spatula rather than tapping.
Validation: The analytical balance should stabilize quickly without continuous drifting. Drifting indicates active micro-draft interference or static imbalance.
Phase 3: In-Vial Solubilization
Solvent Addition: Add the primary solvent (e.g., DMSO or DMF) directly to the pre-weighed vial inside the fume hood.
Causality: Transitioning the compound from a dry powder to a liquid solution immediately neutralizes the H335 (respiratory) and H319 (ocular) particulate hazards.
Validation: Visually confirm complete dissolution (a clear, homogenous solution) before sealing and removing the vial from the fume hood.
IV. Spill Containment & Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.
Wet Containment: If a powder spill occurs, do not dry sweep . Dry sweeping aerosolizes the indazole core. Instead, cover the powder with an absorbent pad and gently wet it with a suitable solvent (e.g., 10% ethanol/water) to suppress dust generation[3].
Inward Collection: Wipe the area inward from the edges to the center to prevent spreading the lipophilic compound across the benchtop.
Disposal: Place all contaminated materials (pads, gloves, empty vials) into a designated, sealable hazardous waste container. Route the sealed container to an approved waste disposal plant for high-temperature incineration[3].
V. Workflow Visualization
Workflow for the safe handling and spill containment of 5-isopropyl-1H-indazole.